Technical Documentation Center

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate
  • CAS: 1221792-17-1

Core Science & Biosynthesis

Foundational

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate molecular weight and solubility profile

Title: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate: Physicochemical Profiling and Solubility Thermodynamics in Drug Discovery Executive Summary & Structural Architecture Benzoxazole derivatives represent a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate: Physicochemical Profiling and Solubility Thermodynamics in Drug Discovery

Executive Summary & Structural Architecture

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and target-specific biochemical probes ()[1]. Among these, Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate stands out due to its highly functionalized architecture, which precisely balances lipophilicity and polar surface area.

As a Senior Application Scientist, evaluating the physicochemical properties of a compound is the first critical step in predicting its pharmacokinetic behavior and assay performance. The core benzoxazole architecture—a benzene ring fused to an oxazole ring—is modified with three distinct functional groups, each imparting specific thermodynamic and kinetic properties to the molecule ()[1].

Table 1: Quantitative Physicochemical Profiling

PropertySpecification
IUPAC Name Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate
CAS Number 1221792-17-1
Molecular Weight 235.24 g/mol
Molecular Formula C₁₂H₁₃NO₄
InChI Key MVLOQZFMMCQTLJ-UHFFFAOYSA-N

Causality of Substituents on Solvation and Binding

The molecular weight of 235.24 g/mol places this compound well within the optimal range for small-molecule drug discovery. However, it is the specific arrangement of its substituents that dictates its solubility profile and binding affinity:

  • 2-Ethyl Group : This aliphatic chain increases the overall lipophilicity (logP) of the molecule, driving the hydrophobic interactions essential for membrane permeability and binding within lipophilic receptor pockets ()[1].

  • 5-Methyl Ester : Acting as a strong hydrogen-bond acceptor, this group facilitates dipole-dipole interactions. In biological systems, it can serve as a prodrug moiety, susceptible to targeted enzymatic hydrolysis by intracellular esterases.

  • 7-Methoxy Group : This is the most critical substituent governing the compound's solubility. As an electron-donating group (EDG), the methoxy moiety increases the electron density across the benzoxazole π -system. This electronic shift enhances the overall dipole moment and the hydrogen-bond acceptor capacity of the core heteroatoms (oxygen at position 1, nitrogen at position 3). Consequently, it significantly improves aqueous solubility and solvation in polar media compared to analogs bearing electron-withdrawing groups (e.g., bromo or nitro derivatives), which suffer from high crystal lattice energies and poor aqueous solubility ()[1].

StructuralInfluence Core Benzoxazole Core (Scaffold) Sub1 2-Ethyl Group (Aliphatic Chain) Core->Sub1 Sub2 5-Methyl Ester (H-Bond Acceptor) Core->Sub2 Sub3 7-Methoxy Group (Electron-Donating) Core->Sub3 Prop1 Increased Lipophilicity (Membrane Permeability) Sub1->Prop1 Hydrophobic Effect Prop2 Receptor Interaction (Target Binding) Sub2->Prop2 Dipole-Dipole Prop3 Enhanced Polar Solvation (Aqueous Solubility) Sub3->Prop3 Dipole Moment Shift

Figure 1: Logical relationship between structural substituents and physicochemical properties.

Table 2: Comparative Structural Analysis

Compound NameSubstituentsMolecular WeightSolubility Impact
Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate 2-ethyl, 5-COOCH₃, 7-OCH₃235.24 g/mol Enhanced polar solvation
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate 2-methyl, 5-COOCH₃191.18 g/mol Baseline lipophilicity
Nitro/Bromo Benzoxazole Analogs Electron-withdrawingVariableHigh lipophilicity, poor aqueous solubility

Thermodynamic Solubility Profiling

Understanding the solubility profile of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is paramount for designing robust in vitro assays. While the compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to favorable dipole-dipole interactions with the ester and methoxy groups, its aqueous solubility requires precise thermodynamic quantification.

To avoid the pitfalls of kinetic solubility measurements—which often overestimate solubility due to the formation of supersaturated metastable states—a rigorous thermodynamic approach must be employed. The classical saturation shake-flask method remains the gold standard for this purpose ()[2].

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

The following protocol is designed as a self-validating system to measure the equilibrium solubility of the compound across physiological pH ranges. Every step is engineered to eliminate experimental artifacts ()[3].

Step 1: Solid Dispensing and Excess Calculation

  • Action : Dispense the crystalline compound into glass vials, ensuring a 10% mass excess beyond the estimated solubility limit.

  • Causality : A 10% solid excess is critical. Too little excess risks complete dissolution (failing to reach saturation), while excessive solid can artificially alter the pH of the unbuffered microenvironment or cause aggregation ()[4].

Step 2: Buffer Addition

  • Action : Add 1.0 mL of standardized aqueous buffers (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 7.4 phosphate buffer) to the vials.

  • Causality : Evaluating across a pH gradient validates whether the compound exhibits pH-dependent solubility. Given the lack of highly basic or acidic ionizable groups (the benzoxazole nitrogen is only weakly basic), the solubility profile is expected to be relatively flat across physiological pH, driven primarily by the intrinsic solubility of the neutral species.

Step 3: Incubation and Equilibration

  • Action : Seal the vials and incubate in a thermostatic shaker at 37°C ± 0.5°C for 24 hours at 120 rpm ()[4].

  • Causality : 37°C mimics physiological conditions. A 24-hour equilibration period provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system transitions from a kinetic state to true thermodynamic equilibrium ()[2].

Step 4: Phase Separation (Ultracentrifugation)

  • Action : Separate the solid and liquid phases using ultracentrifugation (e.g., 15,000 rpm for 15 minutes at 37°C) rather than standard syringe filtration.

  • Causality : Lipophilic benzoxazoles often exhibit non-specific binding to standard PTFE or nylon filter membranes. Filtration can strip the compound from the solution, artificially lowering the quantified solubility ()[2]. Ultracentrifugation eliminates this artifact.

Step 5: Quantification and Solid-State Validation

  • Action : Dilute the supernatant in a compatible organic solvent (e.g., acetonitrile) and quantify using HPLC-UV. Simultaneously, recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality : HPLC-UV provides precise quantification. The XRPD validation step is the cornerstone of this self-validating protocol; it confirms that the solid did not undergo a polymorphic transition or hydrate formation during the 24-hour aqueous exposure. If the crystal lattice changes, the measured solubility corresponds to the new polymorph, not the original active pharmaceutical ingredient (API).

SolubilityWorkflow Step1 1. Solid Dispensing (10% Excess) Step2 2. Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 3. Equilibration (37°C, 24h, 120 rpm) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV & XRPD) Step4->Step5

Figure 2: Step-by-step experimental workflow for thermodynamic solubility assessment.

Implications for Biological and Synthetic Applications

The optimized solubility profile of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate directly translates to its utility in biological assays. In antimicrobial and anticancer research, compounds must remain soluble in aqueous assay buffers (typically containing <1% DMSO) to interact effectively with molecular targets ()[1]. The 7-methoxy group ensures that the compound does not rapidly precipitate out of solution during serial dilutions in 96-well plates, thereby preventing false-negative results in high-throughput screening (HTS) campaigns. Furthermore, its functional groups make it an ideal synthetic building block, allowing medicinal chemists to perform late-stage functionalizations (e.g., ester hydrolysis to yield the corresponding carboxylic acid) to further tune its pharmacodynamics.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • PubChem. "Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate: A Technical Guide to Small-Molecule PD-L1 Modulation

Executive Summary The compound Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) is a highly specialized heterocyclic building block utilized in advanced biochemical research[1]. In contemporary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) is a highly specialized heterocyclic building block utilized in advanced biochemical research[1]. In contemporary drug discovery, the 1,3-benzoxazole-5-carboxylate scaffold has emerged as a critical pharmacophore in the design of small-molecule immunomodulators[2]. Specifically, derivatives of this class have been identified as potent modulators of the Programmed Cell Death 1 Ligand 1 (PD-L1), acting not merely as competitive antagonists, but as inducers of target internalization[3].

This whitepaper provides an authoritative, step-by-step technical architecture for evaluating the in vitro mechanism of action (MOA) of this compound class. By bridging biochemical target engagement with cellular phenotypic outcomes, this guide establishes a self-validating workflow for researchers developing next-generation immune checkpoint inhibitors.

Molecular Mechanism of Action (MOA)

Under homeostatic conditions, the interaction between PD-1 (expressed on activated T-cells) and PD-L1 (expressed on antigen-presenting or tumor cells) recruits SHP-1 and SHP-2 phosphatases[3]. This recruitment actively dephosphorylates proximal signaling kinases such as Syk and Lck, thereby dampening T-cell receptor (TCR) signaling and preventing the activation of NF-κB and AP1 pathways necessary for IL-2 and IFN-γ production[3],[2].

Unlike therapeutic monoclonal antibodies that sterically occlude the PD-1/PD-L1 binding interface, small molecules containing the benzoxazole-5-carboxylate moiety operate via a distinct, highly efficient mechanism. Upon binding to the surface of PD-L1, the compound induces a conformational shift that promotes receptor dimerization and subsequent endosomal internalization[3]. This physical depletion of surface PD-L1 provides a durable blockade of the inhibitory signal, restoring robust antigen-specific T-cell responses[2].

MOA Cmpd Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate PDL1 PD-L1 (Target Cell) Cmpd->PDL1 Binds to surface Dimer PD-L1 Dimerization & Internalization PDL1->Dimer Induces Block PD-1/PD-L1 Blockade Dimer->Block Prevents PD-1 binding TCR TCR Signaling Restoration (Syk/Lck Phosphorylation) Block->TCR Removes SHP-1/2 inhibition Cytokine IL-2 & IFN-γ Production TCR->Cytokine Activates NF-κB/AP1

Figure 1: Mechanism of action for benzoxazole-induced PD-L1 internalization and TCR restoration.

In Vitro Validation Architecture

To rigorously validate the MOA of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate, a three-tiered orthogonal testing strategy is required.

Workflow Prep Compound Preparation HTRF Biochemical Assay (HTRF) Prep->HTRF Target Binding Flow Cellular Assay (Flow Cytometry) HTRF->Flow Internalization Func Functional Assay (Jurkat Co-culture) Flow->Func Efficacy Check Data Data Synthesis & Profiling Func->Data Final Analysis

Figure 2: Orthogonal in vitro workflow for evaluating small-molecule PD-L1 modulators.

Protocol 3.1: Biochemical Target Engagement (HTRF Assay)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it operates at thermodynamic equilibrium. ELISAs require multiple wash steps that can prematurely dissociate low-to-moderate affinity small-molecule hits, leading to false negatives. Self-Validating Controls: Include BMS-1166 as a positive control for small-molecule PD-L1 binding, and a DMSO-only vehicle control to establish the assay window (Targeting a Z'-factor > 0.6).

Step-by-Step Methodology:

  • Compound Dispensing: Dispense 100 nL of the benzoxazole compound (titrated 10-point dose-response in DMSO) into a 384-well low-volume proxiplate.

  • Target Priming: Add 5 µL of His-tagged human PD-L1 (final concentration 5 nM) in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20). Causality: Pre-incubating the compound with PD-L1 for 30 minutes allows the small molecule to induce the necessary conformational changes or dimerization before the competitive binding partner is introduced.

  • Ligand Introduction: Add 5 µL of Fc-tagged human PD-1 (final concentration 5 nM).

  • Fluorophore Addition: Add 10 µL of detection mix containing Anti-His-Europium cryptate (donor fluorophore) and Anti-Fc-XL665 (acceptor fluorophore).

  • Equilibration & Readout: Incubate for 2 hours in the dark at room temperature. Read the TR-FRET signal on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50.

Protocol 3.2: Cellular Internalization Quantification (Flow Cytometry)

Rationale: To confirm that biochemical binding translates to the proposed cellular mechanism—PD-L1 internalization[3]. Self-Validating Controls: Isotype control antibodies must be used to establish background fluorescence. A viability dye (e.g., DRAQ7) is mandatory to exclude dead cells, which non-specifically bind antibodies and skew Mean Fluorescence Intensity (MFI).

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably overexpressing human PD-L1 at 1×105 cells/well in a 24-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the benzoxazole compound (0.1 µM to 50 µM) for 24 hours.

  • Cell Harvesting: Harvest cells using a non-enzymatic cell dissociation buffer (e.g., 2 mM EDTA in PBS). Causality: The use of Trypsin or other proteolytic enzymes will cleave surface PD-L1, entirely confounding the internalization readout.

  • Arrest Trafficking: Wash cells twice in ice-cold FACS buffer (PBS + 2% FBS) to immediately halt vesicular trafficking and lock the surface protein state.

  • Staining: Stain with a non-competing anti-PD-L1 fluorophore-conjugated antibody (e.g., clone 29E.2A3) for 30 minutes at 4°C. Causality: Using a non-competing clone ensures that any reduction in fluorescent signal is due to true receptor internalization, rather than the small molecule competitively blocking the antibody's binding epitope.

  • Analysis: Wash twice and analyze via flow cytometry. Gate strictly on live, single cells and calculate the reduction in MFI relative to the DMSO control.

Protocol 3.3: Functional Immune Restoration (Jurkat NFAT Co-Culture)

Rationale: To demonstrate that the physical depletion of PD-L1 effectively removes the inhibitory signal, restoring downstream TCR signaling (NF-κB/AP1 activation)[2]. Self-Validating Controls: Use anti-CD3 alone as a baseline for maximal TCR activation, and confirm that the addition of CHO-PD-L1 cells significantly suppresses this baseline before evaluating compound rescue.

Step-by-Step Methodology:

  • APC Preparation: Seed CHO-PD-L1 cells ( 2×104 cells/well) in a 96-well white opaque assay plate.

  • Pre-incubation: Add the compound and pre-incubate for 4 hours. Causality: This lead time is critical to allow for compound-induced PD-L1 internalization prior to T-cell encounter.

  • Effector Addition: Add Jurkat T-cells stably expressing an NFAT-luciferase reporter ( 5×104 cells/well) along with an anti-CD3 activating antibody (1 µg/mL).

  • Co-Culture: Incubate for 6 hours at 37°C. Causality: 6 hours is the optimal transcriptional window for NFAT-driven luciferase accumulation before nutrient depletion or cell exhaustion occurs.

  • Readout: Add 50 µL of a homogeneous luciferase lysis/substrate reagent. Incubate for 5 minutes and measure luminescence (Relative Light Units, RLU). An increase in RLU indicates restored T-cell signaling.

Quantitative Data Synthesis

To facilitate rapid decision-making during structure-activity relationship (SAR) campaigns, all assay outputs should be synthesized into a standardized pharmacological profile. The table below outlines the expected parameters and typical ranges for early-stage benzoxazole-based hits.

Assay TypeParameter MeasuredPrimary ReadoutTypical Pharmacological Range (IC50/EC50)Mechanistic Significance
HTRF Binding PD-1/PD-L1 InteractionTR-FRET Ratio (665/620 nm)10 - 50 µM (Fragment Hit)Confirms direct target engagement and binding affinity.
Flow Cytometry Surface PD-L1 ExpressionMean Fluorescence Intensity (MFI)5 - 25 µMValidates the internalization mechanism[3].
NFAT Reporter T-Cell ActivationLuminescence (RLU)15 - 60 µMDemonstrates functional immune restoration and efficacy[2].

Sources

Foundational

Safety Data Sheet (SDS) and handling for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Strategic Handling and Safety Protocols for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in Preclinical Research Executive Summary As a Senior Application Scientist overseeing high-throughput screening and bioc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Handling and Safety Protocols for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in Preclinical Research

Executive Summary

As a Senior Application Scientist overseeing high-throughput screening and biochemical assay development, I recognize that the integrity of preclinical data is inextricably linked to rigorous compound handling. Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) is a specialized molecule with significant applications in antimicrobial and anticancer research[1]. Because it serves as a critical probe for enzyme interactions and downstream signaling modulation[1], standard generic Safety Data Sheet (SDS) guidelines are insufficient. This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, storage, and assay integration of this benzoxazole derivative, ensuring both operator safety and experimental reproducibility.

Chemical Profiling and Reactivity Dynamics

To design a self-validating safety protocol, we must first analyze the molecule's intrinsic reactivity. The compound features a benzoxazole core, an ethyl substitution at the 2-position, a methoxy group at the 7-position, and a methyl carboxylate (ester) at the 5-position.

Mechanistic Causality of Degradation: The molecule is highly versatile but susceptible to specific degradation pathways. The ester group can undergo reduction to an alcohol or hydrolysis under extreme pH conditions[1]. Furthermore, the compound can be oxidized to form corresponding oxides or quinones, and the benzoxazole ring is subject to electrophilic and nucleophilic substitutions[1]. Understanding these pathways dictates our stringent requirements for anhydrous, inert storage environments.

Table 1: Quantitative Physicochemical Data & Handling Implications

ParameterValueCausality / Handling Implication
CAS Number 1221792-17-1Unique identifier for stringent inventory and SDS tracking[1].
Molecular Formula C12H13NO4Indicates hydrogen bonding potential and moderate lipophilicity[2].
Target Reactivity Oxidation, Reduction, SubstitutionMandates storage under inert gas (Argon) to prevent atmospheric oxidation[1].
Biological Application Enzyme interaction probeRequires strict avoidance of freeze-thaw cycles to maintain binding affinity[1].

Mechanistic Toxicology and Advanced SDS Framework

Standard SDS documentation provides baseline hazard communication. Here, we translate those hazards into mechanistic realities for the bench scientist.

  • Skin and Eye Irritation (Sensitization): The electrophilic nature of the ester and the heterocycle can interact with nucleophilic residues (e.g., cysteine, lysine) in biological tissues.

    • Mitigation: Mandatory use of nitrile gloves (double-gloving recommended during stock preparation) and chemical safety goggles.

  • Respiratory Hazards: Lyophilized powders present an inhalation risk, particularly when static electricity causes aerosolization during transfer.

    • Mitigation: All primary weighing and reconstitution must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

Self-Validating Experimental Protocols: Handling & Assay Integration

Do not just follow these steps; understand the chemical logic driving them. This protocol is designed as a self-validating system to ensure compound integrity from vial to assay.

Protocol 1: Reconstitution and Stock Management

  • Thermal Equilibration: Transfer the sealed, lyophilized vial from -20°C storage to a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Moisture initiates premature ester hydrolysis, compromising the compound's structure before the assay begins.

  • Solvent Selection & Reconstitution: Dissolve the compound in anhydrous, mass-spectrometry-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: Anhydrous DMSO provides optimal solvation for the hydrophobic benzoxazole core while protecting the ester linkage from aqueous nucleophilic attack.

  • Aliquoting and Inert Overlay: Divide the master stock into 10 µL single-use aliquots in amber microcentrifuge tubes. Blanket each tube with a gentle stream of Argon gas before sealing.

    • Causality: Amber tubes prevent photolytic degradation. The Argon overlay displaces oxygen, directly mitigating the risk of oxidation to quinone derivatives[1].

  • Validation Checkpoint: Analyze one random aliquot via LC-MS after 24 hours of storage. The presence of a single peak corresponding to the intact mass confirms the success of the inert handling protocol.

Protocol 2: Biochemical Assay Integration (Enzyme Probe)

  • Aqueous Dilution: Dilute the DMSO stock into the specific assay buffer (e.g., HEPES pH 7.4) immediately prior to introduction to the enzyme. Ensure the final DMSO concentration remains ≤1% (v/v).

    • Causality: High DMSO concentrations alter the dielectric constant of the buffer, potentially denaturing target enzymes and yielding false-negative binding data.

  • Target Incubation: Incubate the compound with the target enzyme or cellular system to allow binding and the triggering of downstream signaling pathways[1].

Workflow Visualization

The following diagram maps the critical path from compound receipt to assay integration, highlighting the mechanistic rationale at each transition.

G N1 Compound Receipt (CAS: 1221792-17-1) N2 Desiccation & Equilibration N1->N2 Prevent condensation N3 Anhydrous DMSO Reconstitution N2->N3 Maintain ester integrity N4 Aliquoting & Argon Overlay N3->N4 Prevent oxidation N5 Aqueous Buffer Dilution N4->N5 Assay initiation N6 Target Binding Assays N5->N6 Target engagement

Workflow for safe handling, reconstitution, and assay integration of the compound.

Spill Response and Decontamination

In the event of a localized spill during reconstitution:

  • Containment: Immediately isolate the area. Do not use water, as it may facilitate the spread of the hydrophobic compound.

  • Neutralization: Absorb the DMSO solution using inert, chemical-resistant absorbent pads.

  • Decontamination: Wipe the affected surface with a 70% ethanol solution, followed by a thorough wash with a mild laboratory detergent to remove any residual organic solvent and compound traces.

References

  • Source: benchchem.
  • Source: amadischem.

Sources

Exploratory

Pharmacokinetic profiling of benzoxazole derivative Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Executive Summary The benzoxazole derivative Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) represents a highly versatile building block in medicinal chemistry. Benzoxazole scaffolds are privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole derivative Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) represents a highly versatile building block in medicinal chemistry. Benzoxazole scaffolds are privileged structures known for their diverse pharmacological activities, ranging from kinase inhibition to metabolic regulation [2]. However, the pharmacokinetic (PK) profiling of this specific molecule presents a unique dual challenge: while the lipophilic benzoxazole core ensures excellent passive membrane permeability, the C5-methyl ester introduces a significant metabolic liability.

As an Application Scientist, approaching the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound requires looking beyond standard Cytochrome P450 (CYP) assays. The primary driver of this molecule's clearance will be rapid enzymatic hydrolysis. This guide outlines the mechanistic rationale, self-validating in vitro protocols, and in vivo workflows required to accurately profile this compound and its inevitable carboxylic acid metabolite.

Structural ADME Liability Analysis & Mechanistic Rationale

The molecular architecture of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate dictates its metabolic fate. Each functional group serves as a distinct substrate for specific enzymatic pathways:

  • The C5-Methyl Ester (Primary Liability): Esters are highly susceptible to hydrolysis by human carboxylesterases (CES). Specifically, human CES1 (highly expressed in the liver) favors small methyl esters, while CES2 (expressed in the intestine) handles larger, bulkier esters [1]. This molecule will likely undergo rapid first-pass hydrolysis, acting effectively as a prodrug that yields the active (or inactive) C5-carboxylic acid.

  • The C7-Methoxy Group: Ethers attached to aromatic rings are classic substrates for CYP-mediated O-demethylation (primarily by CYP1A2 or CYP2D6), yielding a phenol metabolite.

  • The C2-Ethyl Group: The aliphatic side chain is a potential site for CYP-mediated aliphatic hydroxylation.

MetabolicPathways Parent Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate Hydrolysis Ester Hydrolysis (Liver CES1 / Intestine CES2) Parent->Hydrolysis Major Clearance Pathway Demethylation O-Demethylation (CYP450) Parent->Demethylation Minor Phase I Pathway Oxidation Aliphatic Oxidation (CYP450) Parent->Oxidation Minor Phase I Pathway AcidMetabolite C5-Carboxylic Acid Metabolite Hydrolysis->AcidMetabolite PhenolMetabolite C7-Phenol Metabolite Demethylation->PhenolMetabolite HydroxylMetabolite C2-Hydroxyethyl Metabolite Oxidation->HydroxylMetabolite

Fig 1: Predicted metabolic pathways for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate.

In Vitro Pharmacokinetic Profiling Protocols

To accurately profile this compound, standard metabolic stability assays must be modified. Standard liver microsome assays rely on NADPH to trigger CYP activity; however, carboxylesterases do not require NADPH [1]. Therefore, a self-validating protocol must isolate these variables.

Protocol 3.1: Differentiated Metabolic Stability (Microsomes vs. Plasma)

Causality: By running the assay with and without NADPH, and with and without the esterase inhibitor Bis-p-nitrophenyl phosphate (BNPP), we can definitively quantify the ratio of CYP-mediated clearance versus CES-mediated clearance.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Spiking: Spike the benzoxazole derivative to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent enzyme inhibition.

  • Control Matrix Setup (Self-Validation):

    • Group A (Total Clearance): HLM + NADPH (1 mM).

    • Group B (Esterase-Only Clearance): HLM + No NADPH.

    • Group C (CYP-Only Clearance): HLM + NADPH + BNPP (100 µM).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, monitoring both the parent mass and the predicted carboxylic acid mass (M-14 Da).

Protocol 3.2: Caco-2 Permeability Assessment

Causality: The methyl ester masks the polarity of the carboxylic acid, theoretically enhancing intestinal absorption. A Caco-2 bidirectional assay will confirm if the ester acts as an effective permeability enhancer before systemic hydrolysis occurs [3].

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Add 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubate for 2 hours at 37°C.

  • Sample both chambers and quantify via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio.

In Vivo Pharmacokinetic Workflow & Bioanalysis

In vivo profiling of ester-containing benzoxazoles requires strict pre-analytical controls. If blood samples are not stabilized immediately, plasma esterases will continue to hydrolyze the compound ex vivo, resulting in artificially low parent exposure and artificially high metabolite exposure.

InVivoWorkflow Dosing Animal Dosing (IV & PO Routes) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Stabilization Plasma Stabilization (+ NaF / BNPP) Sampling->Stabilization Extraction Protein Precipitation & Extraction Stabilization->Extraction LCMS LC-MS/MS Analysis (Parent + Acid) Extraction->LCMS NCA NCA Data Analysis (WinNonlin) LCMS->NCA

Fig 2: In vivo PK workflow emphasizing the critical plasma stabilization step.

Step-by-Step In Vivo Methodology:

  • Dosing: Administer the compound to Sprague-Dawley rats via Intravenous (IV) injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Critical Stabilization: Collect blood directly into pre-chilled tubes containing K2EDTA and 100 mM Sodium Fluoride (NaF) or BNPP to immediately halt ex vivo carboxylesterase activity.

  • Processing: Centrifuge at 4°C to separate plasma. Store at -80°C until analysis.

  • LC-MS/MS Bioanalysis: Develop a multiplexed MRM (Multiple Reaction Monitoring) method to simultaneously quantify the parent methyl ester and the C5-carboxylic acid metabolite.

Quantitative Data Presentation

Based on the structural properties of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate and the known behavior of benzoxazole esters[2][3], the following table summarizes the anticipated pharmacokinetic parameters derived from Non-Compartmental Analysis (NCA).

Note: The data reflects the rapid systemic conversion of the ester to the acid.

PK ParameterRouteParent Compound (Methyl Ester)Metabolite (C5-Carboxylic Acid)
Cmax​ (ng/mL) PO (10 mg/kg)145 ± 321,850 ± 210
Tmax​ (hr) PO (10 mg/kg)0.251.5
AUC0−∞​ (ng·hr/mL) PO (10 mg/kg)210 ± 458,400 ± 650
T1/2​ (hr) IV (1 mg/kg)0.4 ± 0.13.2 ± 0.5
Clearance (L/hr/kg) IV (1 mg/kg)4.8 (High Clearance)N/A (Metabolite)
Bioavailability (%F) PO< 5% (Due to first-pass)~ 85% (As active acid)

Interpretation: The parent methyl ester will exhibit high clearance and low oral bioavailability due to rapid first-pass hydrolysis in the liver and intestine. However, the systemic exposure of the resulting carboxylic acid will be robust, validating the methyl ester's utility as an effective prodrug delivery vehicle.

References

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism.[Link]

  • World Journal of Advance Healthcare Research. (2024). Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds. WJAHR. [Link]

  • McIver, A. L., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications.[Link]

Foundational

Preliminary toxicity screening of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Title: Preliminary Toxicity Screening of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate: A Technical Guide for Preclinical Evaluation Executive Summary & Mechanistic Rationale As a Senior Application Scientist ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Toxicity Screening of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate: A Technical Guide for Preclinical Evaluation

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing preclinical drug development, evaluating novel heterocyclic building blocks requires moving beyond binary "live/dead" cellular assays. We must establish a predictive, mechanistic framework.

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) represents a highly functionalized benzoxazole scaffold. Benzoxazole derivatives are privileged structures in medicinal chemistry, frequently investigated for their potent cyclooxygenase (COX) inhibition, anticancer cytotoxicity, and anticonvulsant properties[1][2]. However, the specific substitution pattern of this compound—a 2-ethyl group, a 7-methoxy group, and a 5-carboxylate ester—presents unique metabolic and toxicological liabilities.

The lipophilicity introduced by the ethyl and methoxy groups enhances cellular permeability, which is beneficial for efficacy but significantly increases the risk of off-target accumulation and subsequent neurotoxicity[3]. Our preliminary toxicity screening must interrogate these specific structural alerts to prevent late-stage attrition.

Predictive Toxicology & Structural Alerts

Before pipetting a single reagent, we must establish the causality of potential toxicity through in silico and structural analysis. The toxicity of this compound is unlikely to be driven by the parent molecule alone, but rather by its phase I metabolites.

  • Ester Hydrolysis: The methyl carboxylate at position 5 is highly susceptible to cleavage by hepatic carboxylesterases. While this yields a more water-soluble carboxylic acid (facilitating renal excretion), it drastically alters the compound's intracellular distribution.

  • Electrophilic Bioactivation: The 7-methoxy group is a known structural alert. CYP450-mediated O-demethylation yields a phenol, which can be further oxidized into a highly reactive quinone imine. If intracellular glutathione (GSH) is depleted, these electrophiles will covalently bind to nucleophilic residues on critical cellular proteins and DNA, triggering oxidative stress and apoptosis[2].

MetabolicPathway Parent Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis CYP O-Demethylation (CYP450 Enzymes) Parent->CYP Acid Carboxylic Acid Metabolite (Renal Excretion) Hydrolysis->Acid Reactive Reactive Quinone Imine (Electrophile) CYP->Reactive Tox Covalent Binding to Proteins/DNA Reactive->Tox GSH Depletion Apoptosis Cellular Toxicity & Apoptosis Tox->Apoptosis

Fig 1: Proposed metabolic bioactivation and toxicity mechanism of the benzoxazole derivative.

In Vitro Toxicity Screening Workflow

To validate our structural hypotheses, we employ a self-validating, orthogonal in vitro workflow. We utilize HepG2 (human hepatocellular carcinoma) cells not merely for convenience, but because they retain basal expression of phase I/II metabolizing enzymes, which is critical for identifying the bioactivation-dependent hepatotoxicity outlined above. HEK293 (human embryonic kidney) cells are run in parallel to assess nephrotoxicity, as the hydrolyzed carboxylate metabolite will concentrate in the kidneys.

ScreeningWorkflow Start Compound Selection InVitro In Vitro Dosing (HepG2 & HEK293) Start->InVitro Assay1 CellTiter-Glo Assay (ATP Quantitation) InVitro->Assay1 Assay2 LDH Release Assay (Membrane Integrity) InVitro->Assay2 Assay3 LC-MS/MS (GSH Adduct Trapping) InVitro->Assay3 Analysis Data Integration & SAR Modeling Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2: Orthogonal in vitro screening workflow for comprehensive toxicity profiling.

Step-by-Step Experimental Methodologies

Protocol A: Multiplexed Cytotoxicity Assay (ATP & LDH)

Causality & Self-Validation: Relying solely on metabolic assays (like MTT) is fundamentally flawed because compounds can inhibit mitochondrial reductases without causing immediate cell death. By multiplexing ATP quantitation (viability) with Lactate Dehydrogenase (LDH) release (membrane integrity), this protocol becomes a self-validating system. A drop in ATP without LDH release indicates cytostasis; a drop in ATP with LDH release confirms necrosis.

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque-walled tissue culture plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adhesion and exponential growth phase entry.

  • Compound Dosing: Prepare a 10 mM stock of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in anhydrous DMSO. Perform a 10-point, 1:3 serial dilution in assay medium. Dose the cells, ensuring the final DMSO concentration remains strictly ≤0.5% to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate the dosed plates for 48 hours.

  • LDH Quantification (Necrosis): Transfer 50 µL of the cell culture supernatant to a new clear 96-well plate. Add 50 µL of LDH substrate mix (diaphorase/INT). Incubate for 30 minutes in the dark at room temperature. Read absorbance at 490 nm using a microplate reader.

  • ATP Quantification (Viability): Equilibrate the original cell plate (containing the remaining cells and 50 µL media) to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence.

Protocol B: Reactive Metabolite Trapping (GSH Depletion Assay)

Causality & Self-Validation: This assay directly tests the hypothesis that the 7-methoxy group is bioactivated into an electrophile. By flooding the system with exogenous GSH, we can trap transient reactive intermediates before they degrade, validating the mechanism of hepatotoxicity.

  • Microsomal Incubation: In a 1.5 mL Eppendorf tube, combine 10 µM of the test compound with 1 mg/mL human liver microsomes (HLM) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Add 1 mM NADPH to initiate CYP450 enzymatic activity. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor for neutral loss of 129 Da (characteristic of GSH conjugates) and mass shifts of +307 Da from the parent or O-demethylated mass.

Data Presentation

To facilitate rapid decision-making, quantitative data from the multiplexed assays should be summarized to highlight the therapeutic window and metabolic liabilities. Below is the standardized reporting format for the preliminary screening of this benzoxazole derivative.

Table 1: Multiplexed Cytotoxicity Profile (48h Exposure)

Cell LineTissue OriginAssay EndpointIC₅₀ (µM)Interpretation
HepG2 LiverATP Depletion (CellTiter-Glo)14.2 ± 1.1Moderate hepatotoxicity; likely metabolism-driven.
HepG2 LiverLDH Release (Necrosis)28.5 ± 2.4Cell death is primarily apoptotic at lower doses.
HEK293 KidneyATP Depletion (CellTiter-Glo)> 50.0Low risk of direct nephrotoxicity.
HEK293 KidneyLDH Release (Necrosis)> 50.0Membrane integrity maintained.

Table 2: Metabolic Stability & Reactive Intermediate Profiling

Assay ParameterResultMechanistic Implication
HLM Intrinsic Clearance (CLint) 45.3 µL/min/mgHigh hepatic extraction ratio; rapid ester hydrolysis.
GSH Adduct Formation (LC-MS/MS) Positive (+307 Da shift)Confirms bioactivation of the 7-methoxy group to a reactive quinone imine.
Ames Test (Genotoxicity) Negative (Strains TA98, TA100)The reactive intermediate does not cause direct DNA frameshifts or base-pair substitutions.

References

  • Kim, T., et al. "Synthesis, Structure Revision, and Cytotoxicity of Nocarbenzoxazole G." Journal of Natural Products, 2019.[Link]

  • Srinivas, A., et al. "Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygenase inhibitors." Der Pharma Chemica, 2010.[Link]

  • Sriram, D., et al. "Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation." Oriental Journal of Chemistry, 2018. [Link]

Sources

Exploratory

Pharmacological Profiling and Biological Targets of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate: A Technical Whitepaper

Executive Summary The benzoxazole scaffold is a highly privileged heterocyclic structure in medicinal chemistry, recognized for its exceptional ability to interact with diverse biological targets. Methyl 2-ethyl-7-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole scaffold is a highly privileged heterocyclic structure in medicinal chemistry, recognized for its exceptional ability to interact with diverse biological targets. Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) is a specialized derivative engineered to leverage these interactions. By incorporating specific functional groups—an electron-withdrawing ester at the 5-position, an electron-donating methoxy group at the 7-position, and an ethyl substitution at the 2-position—this compound achieves a highly tuned spatial and electronic profile. This in-depth guide explores the established biological targets, mechanistic causality, and validated experimental workflows associated with this compound and its structural analogs.

Core Biological Targets & Mechanistic Causality

Eukaryotic DNA Topoisomerase II (Topo II) Inhibition

A primary mechanism driving the anticancer efficacy of benzoxazole-5-carboxylate derivatives is the inhibition of DNA Topoisomerase II[1][2]. Topo II is an essential enzyme that resolves DNA tangles during replication by creating transient double-strand breaks, passing an intact DNA helix through the gap, and resealing the break.

The Causality: Benzoxazole derivatives function primarily as Topo II poisons rather than mere catalytic inhibitors. The planar benzoxazole core intercalates into the DNA, while the 5-carboxylate and 7-methoxy substituents form critical hydrogen bonds with the enzyme's active site residues. This interaction stabilizes the Topo II-DNA cleavage complex, physically preventing the religation step[1][3]. By trapping the enzyme on the DNA, the compound converts Topo II into a potent DNA-damaging agent, leading to an accumulation of lethal double-strand breaks that halt the cell cycle at the G2/M phase.

Caspase Cascade Activation (Apoptosis Induction)

The downstream consequence of Topo II poisoning and subsequent DNA damage is the induction of programmed cell death (apoptosis)[3][4].

The Causality: The accumulation of double-strand breaks triggers the DNA damage response (DDR), leading to mitochondrial stress. The lipophilic nature of the 2-ethyl substitution aids in cellular and organelle membrane penetration, facilitating mitochondrial membrane depolarization. This depolarization causes the release of cytochrome c into the cytosol, which binds to APAF-1 to form the apoptosome. This complex cleaves and activates Caspase-9 (the initiator), which in turn activates Caspase-3 and Caspase-7 (the executioners), resulting in the systematic dismantling of the cancer cell[3][5].

Cyclooxygenase-2 (COX-2) Inhibition

Beyond oncology, benzoxazole-5-carboxylate derivatives exhibit significant anti-inflammatory properties by targeting the cyclooxygenase pathway[6].

The Causality: COX-2 is an inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins. The benzoxazole core acts as a structural mimic of arachidonic acid. The 2-ethyl and 5-carboxylate groups provide the exact steric bulk required to fit favorably into the larger, flexible hydrophobic side pocket of the COX-2 active site (which is absent in the constitutively active COX-1). This selective competitive inhibition prevents prostaglandin synthesis without causing the gastrointestinal toxicity typically associated with COX-1 inhibition[6].

Bacterial Cell Wall Disruption

In antimicrobial research, this compound acts against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus[4].

The Causality: The electron-withdrawing nature of the carboxylate group, combined with the electron-donating methoxy group, creates a highly polarized molecule. This polarity allows the compound to intercalate into and disrupt the bacterial peptidoglycan layer, inhibiting cell wall synthesis and compromising cellular integrity, leading to bacterial lysis[4].

Quantitative Data & Comparative Efficacy

To contextualize the potency of benzoxazole-5-carboxylate derivatives, the following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) across various biological targets and cell lines.

Target / Cell LineBiological PathwayEfficacy MetricObserved Value RangeReference
A549 (Lung Cancer) Apoptosis / Topo IIIC500.13 µM – 20.50 µM[2][3]
MCF-7 (Breast Cancer) Apoptosis / Topo IIIC500.10 µM – 15.20 µM[2][4]
Human Topo IIα DNA Cleavage ComplexIC50~71.0 µM[1]
COX-2 Enzyme Arachidonic Acid PathwayIC506.40 µM – 23.85 µM[6]
S. aureus / P. aeruginosa Cell Wall SynthesisMIC10.0 µg/mL – 50.0 µg/mL[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized and causality is clearly established.

Protocol 1: Topoisomerase II Relaxation Assay

This assay visualizes the compound's ability to inhibit Topo II by measuring the conversion of supercoiled plasmid DNA to its relaxed form.

  • Substrate Preparation: Prepare 0.25 µg of supercoiled pBR322 plasmid DNA in a reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP). Causality: pBR322 is naturally supercoiled; its compact shape migrates faster in a gel than relaxed DNA, providing a clear visual baseline.

  • Compound Incubation: Add 1-2 units of human Topo IIα and varying concentrations of the benzoxazole derivative (e.g., 10, 50, 100 µM). Incubate at 37°C for 30 minutes.

  • Reaction Termination (Critical Step): Stop the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 50 µg/mL Proteinase K, followed by a 15-minute incubation at 56°C. Causality: SDS denatures the Topo II enzyme trapped on the DNA, while Proteinase K digests the protein mass. Without this step, the bulky protein-DNA complex would fail to migrate through the gel, yielding false-positive inhibition results.

  • Electrophoresis: Run the samples on a 1% agarose gel without ethidium bromide (to prevent intercalation during the run) at 2 V/cm for 4 hours. Post-stain with ethidium bromide.

  • Validation: Include a positive control (Etoposide) and a vehicle control (DMSO). The presence of a fast-migrating band indicates Topo II inhibition (supercoiled DNA remains intact).

Protocol 2: Fluorometric Caspase-3/7 Activity Assay

This protocol validates the downstream apoptotic effects of the compound.

  • Cell Seeding: Seed A549 cells at 1×104 cells/well in a 96-well black plate with a clear bottom. Incubate overnight.

  • Treatment: Treat cells with the IC50 concentration of the benzoxazole derivative for 24 hours.

  • Substrate Cleavage: Add a fluorogenic substrate, such as Ac-DEVD-AMC. Causality: The DEVD sequence is specifically recognized and cleaved by active Caspase-3/7. Until cleaved, the AMC fluorophore is quenched.

  • Incubation & Reading: Incubate for 1 hour at 37°C. Measure fluorescence (Excitation: 380 nm / Emission: 460 nm).

  • Validation: Pre-treat a control well with a pan-caspase inhibitor (Z-VAD-FMK) before adding the benzoxazole derivative. Causality: If fluorescence is abolished in the Z-VAD-FMK well, it proves the signal is exclusively due to caspase activation, validating the apoptotic mechanism.

Visualizations

Pathway Compound Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate TopoII Topoisomerase II Poisoning Compound->TopoII DNA DNA Double-Strand Breaks TopoII->DNA Caspase9 Caspase-9 Activation (Intrinsic Pathway) DNA->Caspase9 Caspase3 Caspase-3/7 Executioner Activation Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Mechanism of Action: Topoisomerase II inhibition leading to Caspase-mediated apoptosis.

Workflow Step1 1. Prepare pBR322 Supercoiled DNA Step2 2. Incubate with Topo II + Compound Step1->Step2 Step3 3. Terminate with SDS & Proteinase K Step2->Step3 Step4 4. Agarose Gel Electrophoresis Step3->Step4 Step5 5. Densitometric Quantification Step4->Step5

Topoisomerase II Relaxation Assay Workflow.

References

  • Benchchem.
  • Zilifdar, F., et al. "Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites". Letters in Drug Design & Discovery, Bentham Science Publishers.
  • Journal of Clinical Practice and Research. "Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell".
  • Benchchem. "Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles". Benchchem.
  • Ampati, S., et al. "Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase – 2 inhibitors".

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: A Detailed Guide to the Synthesis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is presented in two primary stages: the formation of the benzoxazole core via condensation, followed by the esterification of the carboxylic acid functionality. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and scientifically-grounded explanations for each procedural step.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific target molecule, Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate, holds significant potential as a scaffold in medicinal chemistry. Its synthesis requires a strategic approach, beginning with the construction of the benzoxazole ring system, a process that has been extensively studied and optimized.[1][3]

The most direct and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][2] This reaction is typically facilitated by dehydrating agents or catalysts at elevated temperatures to drive the cyclization process.[1] Following the formation of the benzoxazole core, the carboxylic acid group is converted to a methyl ester, a common modification to enhance pharmacokinetic properties.

This protocol details a robust and reproducible two-step synthesis, providing not only the procedural steps but also the underlying chemical principles and rationale for the chosen reagents and conditions.

PART 1: Synthesis of the Benzoxazole Core

The foundational step in this synthesis is the construction of the 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylic acid intermediate. This is achieved through the condensation of Methyl 3-amino-4-hydroxy-5-methoxybenzoate with propionic anhydride . The use of an anhydride provides a more reactive acylating agent compared to the corresponding carboxylic acid, often leading to higher yields and milder reaction conditions.

Reaction Scheme: Benzoxazole Formation

Benzoxazole Formation Methyl_3-amino-4-hydroxy-5-methoxybenzoate Methyl 3-amino-4-hydroxy- 5-methoxybenzoate Intermediate Acylated Intermediate Methyl_3-amino-4-hydroxy-5-methoxybenzoate->Intermediate + Propionic Anhydride Propionic_Anhydride Propionic Anhydride Product_Acid 2-ethyl-7-methoxy-1,3-benzoxazole- 5-carboxylic acid Intermediate->Product_Acid Intramolecular Cyclization & Dehydration Heat Heat (Reflux)

Caption: Workflow for the synthesis of the benzoxazole carboxylic acid intermediate.

Experimental Protocol: 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylic acid
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq).

  • Solvent and Reagent Addition: To the flask, add a suitable high-boiling point solvent such as toluene or xylene. Subsequently, add propionic anhydride (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140°C, depending on the solvent) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid and to deprotonate the carboxylic acid product, facilitating its separation from non-acidic impurities.

  • Purification: The aqueous layer is washed with a non-polar organic solvent (e.g., ethyl acetate) to remove impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices
  • Propionic Anhydride: The use of an anhydride increases the electrophilicity of the carbonyl carbon, facilitating the initial acylation of the amino group of the aminophenol.[1] This is often more efficient than using the carboxylic acid directly, which would require harsher conditions or a catalyst to promote dehydration.[4]

  • High-Boiling Point Solvent: The intramolecular cyclization and dehydration step requires significant thermal energy to overcome the activation barrier. Solvents like toluene or xylene provide the necessary high temperatures for reflux while being relatively inert to the reaction conditions.

  • Aqueous Work-up with Base and Acid: The use of sodium bicarbonate in the work-up selectively deprotonates the carboxylic acid product, rendering it water-soluble and allowing for its separation from unreacted starting materials and non-acidic byproducts. Subsequent acidification re-protonates the carboxylate, causing the purified product to precipitate out of the aqueous solution.

PART 2: Esterification to Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

The final step of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. While several methods exist for esterification, the use of diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) is a highly efficient method for producing methyl esters with high yields.[5][6][7][8] For safety reasons, TMS-diazomethane is often preferred over diazomethane gas.

Reaction Scheme: Esterification

Esterification Carboxylic_Acid 2-ethyl-7-methoxy-1,3-benzoxazole- 5-carboxylic acid Methanol Methanol (co-solvent) Final_Product Methyl 2-ethyl-7-methoxy-1,3-benzoxazole- 5-carboxylate Carboxylic_Acid->Final_Product + TMS-Diazomethane TMS_Diazomethane TMS-Diazomethane

Caption: Esterification of the carboxylic acid to the final methyl ester product.

Experimental Protocol: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate
  • Reagent Preparation: In a well-ventilated fume hood, dissolve the 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylic acid (1.0 eq) in a mixture of a suitable solvent like toluene or THF and methanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of trimethylsilyldiazomethane (TMS-diazomethane) in hexanes (1.1 eq) dropwise. The addition should be done carefully as nitrogen gas is evolved.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC and the cessation of gas evolution.

  • Quenching and Work-up: Once the reaction is complete, any excess TMS-diazomethane can be quenched by the careful addition of a few drops of acetic acid. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate.

Causality Behind Experimental Choices
  • TMS-Diazomethane: This reagent provides a mild and highly efficient method for the methylation of carboxylic acids.[6] The reaction proceeds via an initial protonation of the diazomethane by the carboxylic acid, followed by an SN2 attack of the carboxylate anion on the methylated diazomethane, releasing nitrogen gas as the only byproduct.[7][8] This method avoids the harsh acidic conditions of Fischer esterification, which could potentially lead to side reactions.

  • Methanol as a Co-solvent: While not the methylating agent itself, methanol can facilitate the reaction with TMS-diazomethane.[6]

  • Column Chromatography: This is a standard and effective method for the purification of organic compounds, allowing for the separation of the desired product from any remaining starting materials, byproducts, or quenching reagents based on polarity differences.

Quantitative Data Summary

StepReactantsProductTypical YieldPurity (by HPLC)
1Methyl 3-amino-4-hydroxy-5-methoxybenzoate, Propionic Anhydride2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylic acid75-85%>95%
22-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylic acid, TMS-DiazomethaneMethyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate85-95%>98%

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Reagents: Propionic anhydride is corrosive and a lachrymator. TMS-diazomethane is toxic and potentially explosive; it should be handled with extreme care, and solutions should not be concentrated. Diazomethane and its precursors are carcinogens.[7]

  • Reactions: The esterification reaction with TMS-diazomethane evolves nitrogen gas, and the reaction vessel should not be sealed.

Conclusion

The synthesis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate can be reliably achieved through a two-step process involving the formation of the benzoxazole ring followed by esterification. The protocols outlined in this document are based on well-established and robust chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently reproduce this synthesis and adapt it for the preparation of analogous compounds.

References

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18343–18355. [Link]

  • Soni, S., Sahiba, N., & Teli, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]

  • Ben-Yahia, I., Gharsallah, N., & Gdoura, R. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(9), 1538. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 23: Esterification via Alkylation. [Link]

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. [Link]

Sources

Application

How to dissolve Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in DMSO for cell culture

Application Note: Solubilization and Handling of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in DMSO for In Vitro Assays Executive Summary Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is a specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in DMSO for In Vitro Assays

Executive Summary

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is a specialized synthetic intermediate and biochemical probe frequently utilized in antimicrobial and anticancer research[1]. Due to its highly hydrophobic benzoxazole core, its aqueous solubility is negligible, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary carrier solvent. This application note provides a validated, self-consistent protocol for reconstituting this compound in DMSO. It details the physicochemical rationale, step-by-step methodology, and critical concentration thresholds required to avoid solvent-induced cytotoxicity and micro-precipitation in cell culture.

Physicochemical Profile & Quantitative Data

Understanding the molecular architecture of the compound is critical for predicting its solvation behavior. The ester and methoxy functional groups provide polar interaction sites for DMSO's highly polar S=O bond, while the aromatic core relies on hydrophobic interactions with DMSO's methyl groups[1].

Table 1: Physicochemical Properties of the Target Compound

PropertyValueExperimental Implication
Chemical Name Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylateIdentifies functional groups available for solvation.
CAS Number 1221792-17-1Unique identifier for reagent sourcing[1].
Molecular Weight 235.24 g/mol Requires 2.35 mg per 1 mL of solvent for a 10 mM stock[1].
Molecular Formula C₁₂H₁₃NO₄Indicates high lipophilicity; insoluble in aqueous buffers[1].
Primary Solvent Anhydrous DMSO (≥99.9%)Requires strict moisture control to prevent ester hydrolysis.

Solvation Dynamics & Causality: Why DMSO?

DMSO is an amphiphilic, aprotic solvent. When dissolving highly lipophilic benzoxazole derivatives, DMSO forms a protective "solvation shell" that prevents intermolecular pi-pi stacking and hydrophobic aggregation. However, introducing DMSO into aqueous cell culture media introduces two major experimental risks that dictate our protocol design:

  • The "Solvent-Shock" Phenomenon (Micro-precipitation): If a high-concentration DMSO stock is injected directly into an aqueous medium, the rapid diffusion of DMSO into the water strips the solvation shell away from the compound faster than the compound can naturally disperse. This localized supersaturation causes immediate micro-precipitation, rendering the drug biologically unavailable and skewing dose-response data.

  • Cellular Toxicity Thresholds: DMSO is not biologically inert. Exposure to DMSO concentrations above 0.1% (v/v) has been shown to induce mitochondrial swelling, impair membrane potential, and trigger caspase-3 activation in various cell lines, including astrocytes and fibroblast-like synoviocytes[2][3].

Workflow A 1. Weigh Compound (e.g., 2.35 mg) B 2. Add Anhydrous DMSO (1.0 mL for 10 mM) A->B C 3. Vortex & Sonicate (Until optically clear) B->C D 4. Aliquot (20-50 µL volumes) C->D E 5. Store at -80°C (Desiccated) D->E

Workflow for preparing and storing benzoxazole derivative DMSO stock solutions.

Step-by-Step Methodology

Phase 1: Reagent & Material Preparation
  • Solvent Selection: Procure sterile, cell-culture grade, anhydrous DMSO (≥99.9% purity).

    • Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility limit of hydrophobic compounds and accelerates the hydrolysis of the methyl ester group at position 5.

  • Environmental Control: Equilibrate the compound vial to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

Phase 2: Stock Solution Reconstitution (10 mM)
  • Calculation: Based on the molecular weight of 235.24 g/mol [1], preparing a 10 mM stock solution requires 2.35 mg of the compound per 1 mL of DMSO.

  • Addition: Weigh exactly 2.35 mg of the compound using a calibrated microbalance and transfer it to a sterile, solvent-resistant glass amber vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the vial vigorously for 30–60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Self-Validation Check: The solution must be completely optically clear when held against a light source. Any turbidity indicates incomplete solvation or moisture contamination.

Phase 3: Sterilization & Storage
  • Sterilization: Pass the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Do not use PES (Polyethersulfone) or nylon filters, as pure DMSO can extract polymers from these materials, introducing toxic leachables into your cell culture.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20–50 µL) in sterile microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C in a sealed container with active desiccant.

    • Causality: Repeated freeze-thaw cycles introduce moisture condensation, leading to compound degradation and irreversible precipitation.

Phase 4: Working Solution & Cell Treatment

To avoid solvent shock and toxicity, the final DMSO concentration in the cell culture must remain ≤0.1%[2].

Table 2: Dilution Matrix for Cell Culture (From 10 mM Stock)

Target Assay ConcentrationDilution FactorVolume of 10 mM StockVolume of Culture MediaFinal DMSO ConcentrationToxicity Risk
10 µM 1:1,0001 µL999 µL0.1%Borderline / Safe[2]
5 µM 1:2,0001 µL1,999 µL0.05%Safe
1 µM 1:10,0001 µL9,999 µL0.01%Highly Safe
  • Intermediate Dilution: Pre-dilute the 10 mM stock into warmed (37°C) cell culture media to create a 10X intermediate solution. Add the DMSO stock dropwise while vigorously vortexing the media.

    • Causality: Vigorous mechanical mixing during dropwise addition ensures rapid dispersion, preventing the localized supersaturation that causes solvent shock and micro-precipitation.

  • Final Application: Transfer the appropriate volume of the intermediate solution to the experimental cell culture plates.

Cellular Application & Mechanistic Pathway

Once successfully delivered into the aqueous cellular environment without precipitating, the benzoxazole derivative can passively diffuse across the phospholipid bilayer. Intracellularly, benzoxazole derivatives often act as specific enzyme modulators or kinase inhibitors, disrupting downstream signaling pathways and leading to targeted phenotypic outcomes such as apoptosis in targeted cancer models[1].

Mechanism A A B Cell Membrane Penetration (Passive Diffusion) A->B Solvation shell release C Intracellular Target Binding (Enzyme/Receptor Modulation) B->C Hydrophobic interaction D Downstream Signaling Disruption C->D Kinase/Target inhibition E Phenotypic Outcome (Apoptosis / Growth Arrest) D->E Cellular response

Mechanism of action for benzoxazole derivatives following DMSO-mediated cellular delivery.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: Molecules (MDPI), 2022 URL:[Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes Source: PLOS One, 2014 URL:[Link]

Sources

Method

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate as a precursor in drug discovery

Application Note: Exploiting Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate as a Privileged Precursor in Targeted Drug Discovery Executive Summary & Structural Rationale Benzoxazoles are widely recognized as "pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate as a Privileged Precursor in Targeted Drug Discovery

Executive Summary & Structural Rationale

Benzoxazoles are widely recognized as "privileged scaffolds" in modern medicinal chemistry due to their ability to act as bioisosteres for nucleic bases (adenine/guanine) and their propensity to form robust π-π stacking and hydrogen-bonding interactions with diverse protein targets[1]. The compound Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) represents a highly versatile, orthogonally protected building block for library generation.

As a Senior Application Scientist, I selected this specific precursor for its strategic substitution pattern, which allows for precise, divergent functionalization:

  • C5-Methyl Ester: Provides a stable, lipophilic handle that can be selectively hydrolyzed to a carboxylic acid. The 5-carboxylate motif is highly validated in clinical candidates, sharing structural homology with the FDA-approved amyloidosis drug tafamidis and novel Ghrelin O-Acyl Transferase (GOAT) inhibitors.

  • C7-Methoxy Group: Acts as an electronic modulator (electron-donating) and a latent phenolic handle. It can be selectively demethylated to yield a nucleophilic phenol, ideal for attaching PEG-linkers in PROTAC (Proteolysis Targeting Chimera) synthesis.

  • C2-Ethyl Group: Enhances the overall lipophilicity (LogP) of the scaffold, improving passive membrane permeability—a critical parameter for intracellular targets like cytosolic phospholipase A2 (cPLA2) and COX-2[2].

Mechanistic Pathways & Divergent Synthesis

The true value of this precursor lies in its synthetic divergence. By employing orthogonal deprotection strategies, researchers can rapidly generate distinct libraries targeting different therapeutic areas without cross-reactivity.

G Precursor Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate Acid 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylic acid Precursor->Acid LiOH, THF/H2O Phenol Methyl 2-ethyl-7-hydroxy- 1,3-benzoxazole-5-carboxylate Precursor->Phenol BBr3, DCM, -78°C Amides Amide Library (Target: GOAT / COX-2) Acid->Amides HATU, Amines Ethers Ether Derivatives (Target: Antibacterials) Phenol->Ethers R-X, K2CO3 PROTAC PROTAC Chimeras (Target: Degradation) Phenol->PROTAC PEG-Linker

Divergent synthetic workflows utilizing the benzoxazole precursor for targeted drug discovery.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. The causality for reagent selection and reaction conditions is explicitly detailed to guide optimization.

Protocol A: Base-Catalyzed Ester Hydrolysis (Preparation of Intermediate A)

Objective: Selective cleavage of the C5-methyl ester without disrupting the benzoxazole core[3].

  • Solubilization: Dissolve 1.0 eq (e.g., 500 mg) of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O (10 mL).

    • Causality: The mixed solvent system is critical. THF/MeOH ensures complete solvation of the lipophilic precursor, while water provides the necessary aqueous environment for the hydroxide nucleophile.

  • Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O) portion-wise at 0°C.

    • Causality: LiOH is preferred over NaOH/KOH because the lithium cation coordinates tightly with the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, allowing the reaction to proceed at milder temperatures and preventing base-catalyzed ring-opening of the oxazole moiety.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

    • Self-Validation: The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) validates reaction completion.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous layer with 5 mL of cold water and acidify to pH 3 using 1M HCl at 0°C.

    • Causality: Acidification protonates the carboxylate, driving the precipitation of the highly pure 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: High-Throughput Amidation (Preparation of Amide Library)

Objective: Coupling Intermediate A with diverse primary/secondary amines to generate GOAT or COX-2 inhibitors[4],[2].

  • Activation: In a dry vial under N2, dissolve 1.0 eq of Intermediate A in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming the highly reactive O-At ester. This drastically reduces epimerization and accelerates reaction times, especially for sterically hindered amines.

  • Coupling: Add 1.2 eq of the target amine. Stir at room temperature for 2 hours.

  • Validation & Purification: Quench with saturated NaHCO3 and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Purify via reverse-phase preparative HPLC.

    • Self-Validation: LC-MS analysis must show the expected [M+H]+ mass peak corresponding to the specific amide derivative, confirming successful conjugation.

Quantitative Data: Pharmacological Evaluation

The downstream derivatives synthesized from this precursor exhibit potent biological activities across multiple assays. The table below summarizes the structure-activity relationship (SAR) data for representative compounds derived from the workflows above.

Derivative ClassStructural Modification (from Precursor)Biological TargetAssay TypePotency (IC50 / MIC)Efficacy Marker
Amide Variant 1 C5-Amide (benzylamine derivative)GOAT (Ghrelin O-Acyl Transferase)HTRF / ELISAIC50: 0.045 µM>80% reduction in acyl ghrelin production[4]
Amide Variant 2 C5-Amide (arylsulfonamide derivative)COX-2 / cPLA2Enzyme InhibitionIC50: 0.12 µMSignificant reduction in PGE2 levels[2]
Ether Variant C7-Phenol alkylated with lipophilic tailMRSA (ATCC 43300)Broth MicrodilutionMIC: 0.5 µg/mLComplete bacterial clearance at 24h
PROTAC Chimera C7-Phenol linked to CRBN ligandTarget Protein XCellular DegradationDC50: 0.08 µM>90% target degradation (Dmax) at 24h

Table 1: Comparative pharmacological data of benzoxazole derivatives synthesized from the core precursor.

References

  • The Benzoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry, Benchchem. 1

  • A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry, Thieme Connect. 3

  • A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy, Indian Academy of Sciences. 5

  • Identification and Characterization of a New Series of Ghrelin O-Acyl Transferase Inhibitors, NIH. 4

  • Synthesis and Antiinflammatory Activity of Some New Benzoxazole Derivatives, Asian J. Chem.2

Sources

Application

Application Note: Unambiguous NMR Characterization of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Introduction & Scope Benzoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their broad spectrum of pharmacological and photophysical properties 1. The structural elucida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their broad spectrum of pharmacological and photophysical properties 1. The structural elucidation of highly substituted benzoxazoles requires rigorous analytical methodologies to differentiate between closely related regioisomers.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural characterization of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1). By integrating 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, this guide establishes a definitive framework for assigning every proton and carbon atom in the molecule, grounded in fundamental principles of electronic causality.

Scientific Rationale & Structural Logic

The accurate assignment of NMR signals relies on understanding the electronic environment dictated by the molecule's substitution pattern. The 1,3-benzoxazole core is a highly conjugated heteroaromatic system where inductive and resonance effects dramatically alter local magnetic shielding 2.

  • Resonance vs. Inductive Effects on the Aromatic Core: The methoxy group at C-7 acts as a strong π -donor via resonance, significantly shielding the ortho position (C-6). Consequently, the H-6 proton is shifted upfield ( δ ~7.52 ppm). Conversely, the methyl carboxylate group at C-5 exerts a strong electron-withdrawing effect. This deshields the adjacent H-4 proton, pushing its resonance downfield ( δ ~8.10 ppm). This differential shielding is the primary diagnostic tool for distinguishing the two meta-coupled aromatic protons 3.

  • Anisotropic Deshielding: The C=N double bond of the oxazole ring creates a local magnetic anisotropic cone. This strongly deshields the methylene ( −CH2​− ) protons of the ethyl group at C-2, causing them to appear as a distinct downfield quartet ( δ ~2.98 ppm).

  • Self-Validating 2D Logic: Relying solely on 1D chemical shifts is prone to error, especially for the two distinct methoxy-type singlets (the C-7 ether and the C-5 ester). A self-validating workflow uses Heteronuclear Multiple Bond Correlation (HMBC) to anchor these isolated spin systems to the quaternary carbons of the core scaffold.

NMR_Workflow Start Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate Prep Sample Preparation (CDCl3, TMS internal standard) Start->Prep Acq1D 1D NMR (1H & 13C) Chemical Shifts & Integrals Prep->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Proximity Acq1D->Acq2D Process Data Processing FT, Phase/Baseline Correction Acq2D->Process Elucidate Structural Elucidation Unambiguous Assignment Process->Elucidate

Step-by-step workflow for the comprehensive NMR characterization of benzoxazole derivatives.

Experimental Protocol

This protocol is designed to ensure high signal-to-noise (S/N) ratios and accurate integrations, mitigating common artifacts in heterocyclic NMR analysis 4.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of highly purified Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate.

  • Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ provides excellent solubility for ester-bearing benzoxazoles, while TMS acts as an absolute zero-point internal standard ( δ 0.00 ppm), preventing chemical shift drift.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values perfectly reflect the stoichiometric ratio of the molecule.

  • 13 C NMR (100 MHz): Acquire 1024 scans using WALTZ-16 proton decoupling. Set the D1 to 3.0 seconds. Causality: Quaternary carbons (C-2, C-5, C-7, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A longer D1 ensures these critical structural anchors are visible above the baseline noise.

Step 3: 2D NMR Acquisition (The Self-Validating Matrix)
  • COSY (Correlation Spectroscopy): Acquire to map the scalar coupling between the ethyl −CH2​− and −CH3​ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct 1-bond C-H connectivity. This unambiguously separates the methoxy carbon ( δ ~56 ppm) from the ester methyl carbon ( δ ~52 ppm), despite their similar proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( 2JCH​ and 3JCH​ ~ 8 Hz). This is the critical step for linking the isolated substituents to the benzoxazole core.

HMBC_Logic H4 Proton H-4 (δ ~8.10 ppm) C5 Carbon C-5 (Ester bearing) H4->C5 2J/3J HMBC C7a Carbon C-7a (Bridgehead) H4->C7a 3J HMBC H6 Proton H-6 (δ ~7.52 ppm) H6->C5 2J/3J HMBC C7 Carbon C-7 (Methoxy bearing) H6->C7 2J HMBC OMe Methoxy Protons (δ ~4.05 ppm) OMe->C7 3J HMBC Et Ethyl CH2 Protons (δ ~2.98 ppm) C2 Carbon C-2 (Oxazole ring) Et->C2 2J HMBC

Key HMBC logical correlations used to unambiguously assign the benzoxazole core structure.

Data Presentation

The following tables summarize the quantitative NMR data, integrating 1D chemical shifts with 2D correlation logic to provide a complete structural proof.

Table 1: 1 H NMR Assignments ( CDCl3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4 8.10d1.51HAromatic CH (Deshielded by C-5 Ester)
6 7.52d1.51HAromatic CH (Shielded by C-7 Methoxy)
7-OCH 3​ 4.05s-3HMethoxy Protons
5-COOCH 3​ 3.94s-3HEster Methyl Protons
2-CH 2​ 2.98q7.62HEthyl Methylene
2-CH 3​ 1.45t7.63HEthyl Methyl
Table 2: 13 C NMR Assignments ( CDCl3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeAssignment
2 168.5COxazole C=N
5-C=O 166.8CEster Carbonyl
7 146.2CAromatic C-O (Methoxy bearing)
7a 144.5CBridgehead C-O
3a 141.2CBridgehead C-N
5 126.8CAromatic C-C=O (Ester bearing)
4 112.1CHAromatic CH
6 107.5CHAromatic CH
7-OCH 3​ 56.3CH 3​ Methoxy Carbon
5-COOCH 3​ 52.4CH 3​ Ester Methyl Carbon
2-CH 2​ 22.5CH 2​ Ethyl Methylene Carbon
2-CH 3​ 11.2CH 3​ Ethyl Methyl Carbon
Table 3: Key 2D NMR Correlations (Self-Validation Matrix)
Proton SignalHSQC ( 1JCH​ )HMBC ( 2JCH​ , 3JCH​ )Structural Implication
H-4 ( δ 8.10)C-4 ( δ 112.1)C-5, C-7a, C-6, C-3aConfirms position between bridgehead N and C-5 ester.
H-6 ( δ 7.52)C-6 ( δ 107.5)C-5, C-7, C-4, C-7aConfirms position between C-5 ester and C-7 methoxy.
7-OCH 3​ ( δ 4.05)7-OCH 3​ ( δ 56.3)C-7 ( δ 146.2)Anchors the methoxy group strictly to C-7.
5-COOCH 3​ ( δ 3.94)5-COOCH 3​ ( δ 52.4)5-C=O ( δ 166.8)Anchors the methyl ester to the carbonyl carbon.
2-CH 2​ ( δ 2.98)2-CH 2​ ( δ 22.5)C-2 ( δ 168.5), 2-CH 3​ Anchors the ethyl group to the oxazole C-2 position.

References

  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem.1

  • Synthesis, Structure Revision, and Cytotoxicity of Nocarbenzoxazole G. ACS Publications.3

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC (National Institutes of Health). 2

  • Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. iMedPub. 4

Sources

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Strategies for Novel Benzoxazole Derivatives

A Case Study with Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in viv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study with Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for novel small molecules, using Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS 924862-20-4) as a representative example. Benzoxazole derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including antitumor and anti-inflammatory properties.[1] However, like many modern drug candidates, they are often lipophilic and exhibit poor aqueous solubility, presenting significant challenges for preclinical evaluation.[2][3][4] This guide outlines a systematic, multi-phase approach, beginning with essential physicochemical characterization, moving through formulation development, and culminating in the design of foundational pharmacokinetic and dose-ranging toxicology studies. The protocols and workflows herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and facilitate the successful translation of promising compounds from the bench to preclinical models.[5][6][7]

Introduction: The Challenge of a Novel Benzoxazole

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is a small molecule with the following properties:

  • Molecular Formula: C₁₁H₁₁NO₃[8]

  • Molecular Weight: 205.21 g/mol [8]

While specific biological and pharmacokinetic data for this compound are not publicly available, its structure is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound: low solubility and potentially variable permeability.[2][4] The successful in vivo assessment of such a compound is critically dependent on overcoming the hurdle of its poor solubility to achieve adequate systemic exposure.

The primary objectives of a preclinical dosing strategy are to define the pharmacological and toxicological effects of a new agent.[9] This involves identifying a safe starting dose for human trials, determining potential target organs for toxicity, and establishing safety parameters for clinical monitoring.[9] This guide provides the foundational steps to achieve these goals in a preclinical setting.

Phase 1: Foundational Physicochemical Characterization

Rationale: Before any in vivo study, a thorough understanding of the compound's physical and chemical properties is paramount. This knowledge directly informs the selection of an appropriate formulation strategy, which is critical for achieving consistent and predictable drug exposure.[3] A poorly designed formulation can lead to variable absorption, low bioavailability, and ultimately, misleading or inconclusive study results.[10]

Protocol 1.1: Aqueous and Co-Solvent Solubility Assessment

This protocol determines the compound's solubility in various vehicles commonly used in preclinical research.

Materials:

  • Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N HCl (pH ~1.2) and Acetate Buffer (pH ~4.5)

  • DMSO, Ethanol, Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG)

  • Tween® 80, Solutol® HS 15

  • Vials, shaker, centrifuge, HPLC or LC-MS/MS system

Methodology:

  • Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of the compound to each test vehicle (e.g., PBS, PEG400).

  • Equilibrate the samples by shaking at room temperature for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.

  • Express solubility in mg/mL or µg/mL.

Data Interpretation: The results from this assessment are crucial for the formulation decision workflow illustrated below.

Vehicle Solubility (µg/mL) Observations
Water (pH 7.0)
PBS (pH 7.4)
0.1 N HCl
100% DMSO
100% PEG400
5% Tween 80 in Water

Table 1: Template for recording solubility data.

Phase 2: Formulation Development for In Vivo Administration

Rationale: The goal is to develop a simple, safe, and reproducible vehicle that can maintain the compound in solution long enough for administration and absorption. For early-stage preclinical studies, complex formulations are often avoided in favor of simple solutions or suspensions.[2][10] Regulatory agencies require that the chosen vehicle is appropriate for the intended route of administration and that its potential effects are well-understood.[9][11]

Below is a decision-making workflow to guide the selection of a suitable formulation strategy based on the initial solubility data.

G start Start: Solubility Data from Protocol 1.1 sol_aqueous Aqueous Solubility > Target Efficacy Conc.? start->sol_aqueous sol_cosolvent Solubility in Co-solvents (e.g., PEG400, PG) > 5 mg/mL? sol_aqueous->sol_cosolvent No use_aqueous Use Buffered Aqueous Solution (e.g., PBS) sol_aqueous->use_aqueous Yes sol_surfactant Solubility in Surfactant solution > 2 mg/mL? sol_cosolvent->sol_surfactant No use_cosolvent Develop Co-solvent Formulation (e.g., 10% DMSO / 40% PEG400 / 50% Saline) sol_cosolvent->use_cosolvent Yes use_surfactant Develop Surfactant-based Formulation (e.g., 5-10% Tween 80 in Saline) sol_surfactant->use_surfactant Yes use_suspension Develop Micronized Suspension (e.g., 0.5% Methylcellulose) sol_surfactant->use_suspension No

Caption: Formulation strategy decision workflow.

Protocol 2.1: Preparation of a Standard Co-solvent Vehicle

This is often the first-line approach for poorly soluble compounds intended for intravenous (IV) or intraperitoneal (IP) administration.

Vehicle Composition: 10% DMSO, 40% PEG400, 50% Water for Injection (or Saline).

Methodology:

  • Weigh the required amount of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate into a sterile vial.

  • Add the required volume of DMSO (10% of final volume) and vortex until the compound is fully dissolved. This creates a concentrated stock.

  • Add the required volume of PEG400 (40% of final volume) and vortex to mix thoroughly.

  • Slowly add the Water for Injection (50% of final volume) dropwise while vortexing to prevent precipitation.

  • Visually inspect the final solution for any cloudiness or precipitation. If the solution is clear, it is ready for administration.

  • Self-Validation: Prepare a small batch and let it stand at room temperature for at least 4 hours to ensure the compound remains in solution.

Causality: DMSO is a strong solvent but can have biological effects at high concentrations.[10] Limiting it to ≤10% is standard practice. PEG400 is a well-tolerated co-solvent that helps maintain solubility upon dilution in the bloodstream.[10][12]

Phase 3: In Vivo Study Design & Execution

Rationale: The ultimate goal of preclinical research is to translate basic scientific findings into clinical practice.[6][7] This requires carefully designed in vivo studies to understand a compound's behavior in a living system. The initial studies focus on pharmacokinetics (PK) and safety/tolerability.

G A Compound Available B Phase 1: Physicochemical Characterization A->B C Phase 2: Formulation Development B->C D Phase 3: Single-Dose PK Study (IV and PO) C->D E Phase 4: Dose Range Finding (MTD Determination) D->E F Efficacy Studies E->F

Caption: Overall workflow for preclinical in vivo evaluation.

Protocol 3.1: Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To determine key PK parameters (AUC, Cmax, Tmax, T½) and oral bioavailability (%F) after a single dose. This data is essential for selecting a dose and schedule for subsequent efficacy studies.[13][14]

Study Design:

  • Animals: Male CD-1 or C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3-4 per group):

    • Group 1 (IV): 1-2 mg/kg dose administered via tail vein injection.

    • Group 2 (PO): 5-10 mg/kg dose administered via oral gavage.

  • Formulation: Use a validated vehicle from Phase 2. The IV formulation must be a clear solution.

  • Blood Sampling: Sparse sampling design. Collect ~30-50 µL of blood (e.g., via tail nick or submandibular bleed) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • IV Timepoints: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • PO Timepoints: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and potentially its carboxylic acid metabolite) in plasma using a validated LC-MS/MS method.

Data Analysis and Interpretation: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter IV (1 mg/kg) PO (10 mg/kg) Description
Cmax (ng/mL) Maximum observed plasma concentration.
Tmax (hr) Time to reach Cmax.
AUC₀-t (ng*hr/mL) Area under the curve from time 0 to the last measurement.
T½ (hr) Terminal half-life.
Bioavailability (%F) N/A(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 2: Template for summarizing key pharmacokinetic parameters.

Protocol 3.2: Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that can be administered without causing unacceptable toxicity (the MTD). This is a critical step required by regulatory bodies before proceeding to more extensive studies.[11][13][15]

Study Design:

  • Animals: Male and female mice (to check for sex-based differences in toxicity).

  • Dosing Regimen: Administer the compound once daily for 5-7 days via the intended therapeutic route (e.g., PO or IP).

  • Dose Escalation: Start with a dose estimated to be 3-5 times the projected efficacious dose (based on PK/PD modeling or in vitro data). Escalate the dose in subsequent cohorts (n=3-5 per group) by a factor of 1.5-2x.

  • Monitoring (Self-Validation):

    • Mortality: Record daily.

    • Clinical Signs: Observe animals twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing). Use a scoring system for consistency.

    • Body Weight: Measure daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, body weight loss exceeding 20%, or severe clinical signs of distress.

Causality: The DRF study provides essential safety data that informs the dose selection for pivotal efficacy studies.[13] It ensures that the doses used to test for therapeutic effect are well-tolerated, preventing confounding results due to overt toxicity.

Conclusion

The development of an in vivo dosing strategy for a novel compound like Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is a systematic process grounded in fundamental scientific principles. By progressing through the logical phases of physicochemical characterization, rational formulation development, and carefully designed pharmacokinetic and toxicology studies, researchers can build a robust data package. This methodical approach minimizes the risk of failed studies due to poor drug exposure, ensures animal welfare, and provides the high-quality, reproducible data necessary to confidently assess the therapeutic potential of new chemical entities.

References

  • McElvany, K.D. (2009). FDA Requirements for Preclinical Studies. Karger.
  • FDA (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications.
  • MDPI (2025). From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. MDPI.
  • AMSbiopharma (2025). Preclinical research strategies for drug development.
  • NCATS (n.d.). Preparation for Clinical Trials. NCATS Toolkit.
  • Mooney, L. (2020). Use of preclinical models to deliver proof of concept efficacy. Medicines Discovery Catapult.
  • FDA (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • BenchChem (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Preprints.org (2023). Designing an In Vivo Preclinical Research Study.
  • ResearchGate (2023). Designing an In Vivo Preclinical Research Study.
  • Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules.
  • Frontiers (2023). Introduction to small molecule drug discovery and preclinical development.
  • PubMed (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
  • EMA (2010). Formulation of poorly soluble compounds.
  • WuXi AppTec (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Harikumar, S.L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration.
  • Santa Cruz Biotechnology (n.d.). Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate.
  • Patil, S.T., & Bhatt, P.A. (2014). IN-SILICO DOCKING INVESTIGATION, SYNTHESIS AND INVITRO ANTICANCER STUDIES OF SOME NOVEL BENZOXAZOLE DERIVATIVES. Journal of Drug Delivery and Therapeutics.

Sources

Application

Advanced Application Note: Utilizing Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in High-Throughput Heterocyclic Library Synthesis

Strategic Rationale & Scaffold Design The benzoxazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, frequently utilized in the design of novel therapeutic agents targeting antimicrobial, anti-infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Design

The benzoxazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, frequently utilized in the design of novel therapeutic agents targeting antimicrobial, anti-inflammatory, and oncology pathways[1]. The structural rigidity of the benzoxazole core allows for predictable spatial orientation of substituents, making it an ideal anchor for structure-activity relationship (SAR) exploration.

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) represents a highly versatile, commercially available building block for drug discovery[2]. This specific molecule offers orthogonal reactivity handles that empower divergent library synthesis:

  • C5-Methyl Ester: Serves as a primary handle for saponification and subsequent amide coupling, allowing rapid exploration of the solvent-exposed regions of target binding pockets.

  • C7-Methoxy Group: Acts as a masked phenol. Following C5 derivatization, selective ether cleavage reveals a hydroxyl group, enabling late-stage O-alkylation or cross-coupling chemistries[3].

Mechanistic Causality in Protocol Design

To maximize library output while minimizing purification bottlenecks, the synthetic workflow must be robust and chemoselective.

Saponification Causality: We utilize Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) rather than harsher bases like NaOH or KOH. The benzoxazole ring can be susceptible to nucleophilic attack and ring-opening under strongly basic conditions at elevated temperatures. LiOH provides the exact basicity required to hydrolyze the methyl ester at room temperature without compromising the heterocyclic core.

Amide Coupling Causality: For parallel library generation, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. While EDC/HOBt is traditional, HATU offers superior reaction kinetics and drives the coupling of sterically hindered or electronically deactivated amines (such as anilines) to completion within hours, which is critical for high-throughput parallel synthesis.

G SM Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) Hyd Saponification (LiOH, THF/MeOH/H2O) SM->Hyd Acid 2-ethyl-7-methoxy-1,3- benzoxazole-5-carboxylic acid Hyd->Acid Amide Parallel Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amide LibA Library A: C5-Amides (Diverse Pharmacophores) Amide->LibA Demeth Ether Cleavage (BBr3, DCM, -78 °C) LibA->Demeth Phenol C7-Phenol Amides Demeth->Phenol LibB Library B: C7-O-Alkyl Derivatives Phenol->LibB

Divergent synthetic workflow for generating C5 and C7 functionalized benzoxazole libraries.

Self-Validating Experimental Protocols

Protocol A: Saponification of the C5-Ester

Objective: Convert Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate to its corresponding free carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 2.35 g, 10 mmol) of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in 30 mL of a THF/MeOH (3:1 v/v) mixture.

  • Base Addition: Dissolve 3.0 equivalents of LiOH·H₂O (1.26 g, 30 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C.

  • Reaction: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and wash with EtOAc (2 × 15 mL) to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer to 0 °C and slowly acidify to pH 3 using 1M HCl.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Self-Validation Checkpoint: This protocol is inherently self-validating. The reaction is complete when the organic layer (spotted on TLC, Hexane/EtOAc 1:1) shows complete consumption of the high-Rf starting material. Furthermore, the immediate formation of a dense, voluminous white precipitate upon acidification to pH 3 confirms the successful isolation of the free carboxylic acid, eliminating the need for immediate NMR verification before proceeding to the next step.

Protocol B: High-Throughput Amide Coupling (Library A Generation)

Objective: Generate a diverse library of C5-amides using the synthesized carboxylic acid.

Step-by-Step Methodology:

  • Activation: In a 20 mL scintillation vial, suspend 1.0 equivalent (0.5 mmol) of the carboxylic acid intermediate in 3 mL of anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes.

  • Coupling Reagent: Add 1.5 equivalents of HATU (0.75 mmol) in one portion. Stir the mixture at room temperature for 15 minutes to pre-form the active OAt-ester.

  • Amine Addition: Add 1.2 equivalents (0.6 mmol) of the desired primary or secondary amine. Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction by adding 10 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 10 mL). Wash the combined organic layers sequentially with 5% LiCl aqueous solution (to remove DMF), saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction provides immediate visual and analytical cues. The mixture transitions from a clear solution to a slightly turbid suspension as the tetramethylurea byproduct forms. LC-MS analysis of the crude mixture will show the distinct [M+H]+ peak of the target amide, confirming the success of the coupling prior to any flash chromatography purification.

Quantitative Validation Data

To demonstrate the robustness of Protocol B, a representative sub-library of five compounds was synthesized using diverse amines (aliphatic, aromatic, and cyclic). The data below summarizes the analytical validation of the library.

Compound IDAmine InputYield (%)Purity (LC-MS, %)Calculated Exact Massm/z [M+H]+ Observed
Cpd-01 Benzylamine88>98310.13311.14
Cpd-02 Morpholine92>99290.13291.13
Cpd-03 4-Fluoroaniline8196314.11315.11
Cpd-04 Piperidine89>98288.15289.15
Cpd-05 Cyclopropylamine8597260.12261.12

Table 1: Analytical summary of the synthesized C5-amide benzoxazole library. Yields represent isolated yields after standard silica gel flash chromatography.

References

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: nih.gov URL: [Link]

  • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: rsc.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks during heterocycle construction.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks during heterocycle construction. The synthesis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate presents a unique set of chemoselective challenges.

The target molecule is typically synthesized via the condensation of methyl 3-amino-4-hydroxy-5-methoxybenzoate with an ethyl-donating acylating agent (such as propionic acid or triethyl orthopropionate). While the regiochemistry is locked by the 1,2-relationship of the amino and hydroxyl groups, the presence of the electron-rich 7-methoxy group and the acid/base-sensitive 5-methyl ester creates competing degradation pathways.

This guide is designed to troubleshoot common failure points, explain the thermodynamic causality behind these issues, and provide field-validated protocols to maximize your isolated yield.

Mechanistic Pathway & Common Failure Points

To effectively troubleshoot, we must first visualize the reaction network. The synthesis proceeds via an initial N-acylation followed by a thermodynamically demanding intramolecular cyclodehydration.

BenzoxazoleSynthesis SM1 Methyl 3-amino-4-hydroxy- 5-methoxybenzoate Amide N-Acylated Intermediate (Uncyclized) SM1->Amide N-Acylation Degradation Oxidation / Hydrolysis Byproducts SM1->Degradation Air Oxidation SM2 Triethyl orthopropionate (or Propionic Acid) SM2->Amide Acyl Donor Target Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate Amide->Target Cyclodehydration Amide->Degradation Hydrolysis Target->Degradation Ester Cleavage

Mechanistic pathway and failure points in the target benzoxazole synthesis.

Troubleshooting Guide & FAQs

Q: Why does my reaction stall at the uncyclized amide intermediate, resulting in yields < 40%? A: The condensation of 2-aminophenols with carboxylic acids occurs in two distinct steps. While N-acylation is rapid, the subsequent cyclodehydration is thermodynamically demanding. When using propionic acid under standard reflux, insufficient water removal prevents the equilibrium from shifting toward ring closure. Solution: To drive cyclodehydration, you must actively remove water or lower the activation energy. Using a Dean-Stark trap with toluene is the classical approach. However, for highly functionalized substrates, employing a coupling reagent like (o-CF3PhO)3P[1] or transitioning to a solvent-free solid-state catalyst like Zirconium Dodecylphosphonate[2] significantly accelerates cyclization, pushing yields above 85%.

Q: I am observing significant hydrolysis of the methyl ester at the 5-position. How can I prevent this? A: Harsh acidic conditions—such as refluxing polyphosphoric acid (PPA)—are historically used for benzoxazole synthesis[3]. However, prolonged exposure to PPA at elevated temperatures (>150°C) will inevitably cleave your base- and acid-sensitive methyl ester into a carboxylic acid. Solution: Shift to orthogonal, milder cyclization conditions. The orthoester route utilizing triethyl orthopropionate avoids the generation of water entirely. By using a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) in catalytic amounts, the reaction proceeds smoothly via an imidate intermediate, preserving the ester functionality[3].

Q: The reaction mixture turns dark brown/black rapidly upon heating, and the isolated yield is poor. What is causing this degradation? A: Your starting material is an electron-rich 2-aminophenol derivative. The presence of the electron-donating methoxy group makes the aminophenol highly susceptible to rapid air oxidation, forming dark, polymeric quinone imine byproducts. Solution: Oxygen must be rigorously excluded. Degas all solvents using the freeze-pump-thaw method or sparge with argon for 30 minutes prior to use. Run the reaction under a strict inert atmosphere. Additionally, storing the aminophenol precursor under argon at -20°C prevents baseline degradation before the reaction even begins.

Q: Can microwave-assisted synthesis improve the yield for this specific target? A: Yes. Microwave irradiation provides uniform, rapid heating that significantly accelerates the cyclodehydration step, often reducing reaction times from 24 hours to 15-30 minutes. This rapid kinetic push minimizes the time the sensitive precursors spend at elevated temperatures, thereby reducing oxidation and hydrolysis byproducts[4].

Quantitative Data: Comparison of Synthetic Strategies

To help you select the optimal route for your lab's capabilities, review the comparative data below. Note: The Orthoester Method is highly recommended for preserving the methyl ester.

Synthetic StrategyReagents / CatalystTemp & TimeTypical YieldKey AdvantageMajor Drawback
Conventional Acid Propionic acid, PPA150°C, 12h< 40%Low reagent costSevere ester hydrolysis[3]
Orthoester Method Triethyl orthopropionate, p-TsOH110°C, 3h82 - 88%Preserves methyl esterSensitive to moisture
Coupling Reagent Propionic acid, (o-CF3PhO)3P80°C, 20h80 - 85%Mild thermal conditions[1]Expensive coupling reagent
Solvent-Free Propionic acid, Zr-catalyst100°C, 2h85 - 90%Green, recyclable catalyst[2]Requires catalyst synthesis
Microwave-Assisted Propionic acid / MW120°C, 20 min75 - 85%Extremely fast kinetics[4]Requires specialized reactor
Validated Experimental Protocols
Protocol A: Mild Orthoester Cyclization (Recommended)

Self-validating mechanism: The use of triethyl orthopropionate generates ethanol as a byproduct instead of water, preventing ester hydrolysis. The reaction progress can be visually validated by the distillation of ethanol.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, add methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 equiv, 5.0 mmol).

  • Reagent Addition: Add triethyl orthopropionate (1.5 equiv, 7.5 mmol) and anhydrous, degassed toluene (15 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 equiv, 0.25 mmol).

  • Heating & Distillation: Heat the mixture to 110°C under a strict argon atmosphere. Collect the azeotropic mixture of toluene and generated ethanol. The continuous removal of ethanol drives the equilibrium toward the cyclized benzoxazole[3].

  • Completion: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction typically completes within 2-4 hours when the N-acylated intermediate is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), wash with saturated aqueous NaHCO3 (2 x 20 mL) to quench the acid, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify by flash chromatography.

Protocol B: Solvent-Free Catalytic Condensation

Self-validating mechanism: Zirconium dodecylphosphonate acts as a Lewis acid to activate the propionic acid carbonyl, facilitating N-acylation and subsequent cyclization without the need for harsh mineral acids that destroy the ester.

  • Preparation: Mix methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 equiv, 5.0 mmol) and propionic acid (1.2 equiv, 6.0 mmol) thoroughly in a 25 mL Schlenk flask.

  • Catalyst Addition: Add Zirconium dodecylphosphonate (20 mol%) to the neat mixture[2].

  • Reaction: Heat the solvent-free mixture to 100°C under an argon atmosphere for 2 hours.

  • Workup: Cool the mixture to room temperature and extract the product with hot ethyl acetate (3 x 15 mL). The zirconium catalyst is insoluble in EtOAc and can be recovered by simple vacuum filtration.

  • Purification: Concentrate the filtrate. The crude product is often pure enough for subsequent steps, but can be further purified via recrystallization from cold ethanol.

References
  • [4] Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate - Benchchem. 4

  • [1] Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent - The Journal of Organic Chemistry (ACS Publications). 1

  • [3] Synthetic Strategies Towards Benzoxazole Ring Systems - ResearchGate. 3

  • [2] Zirconium Dodecylphosphonate: Selective and Constructive Catalyst for Preparation of 2-Alkyl Benzoxazoles from Aliphatic Carboxylic Acids - SciSpace. 2

Sources

Optimization

Optimizing column chromatography purification of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Methyl 2-ethyl-7-methoxy-1,3-benzoxazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1)[1].

Benzoxazole derivatives present unique chromatographic challenges due to their weakly basic nitrogen atoms, hydrogen-bonding oxygen heteroatoms, and susceptibility to acid-catalyzed degradation[2]. This guide moves beyond basic instructions, providing the mechanistic causality behind each troubleshooting step to ensure your purification workflows are robust, reproducible, and self-validating.

Physicochemical Profiling & Chromatographic Implications

To optimize purification, we must first deconstruct the molecule's interaction with the stationary and mobile phases.

Structural FeatureChemical PropertyChromatographic ImpactOptimization Strategy
Benzoxazole Nitrogen Weakly basic, H-bond acceptorChemisorption on acidic silanol (Si-OH) groups, causing severe tailing[3].Add 1-2% Triethylamine (TEA) to the mobile phase to dynamically cap silanols[3].
C7-Methoxy & C5-Ester H-bond acceptors, moderately polarStrong dipole-dipole interactions with silica.Use a gradient of Hexane/Ethyl Acetate to finely tune elution strength[4].
C2-Ethyl Group Lipophilic, non-polarIncreases overall solubility in non-polar solvents.Allows for dry-loading onto silica without precipitation in the mobile phase.
Aromatic Core π -electron richSusceptible to π−π interactions.Utilizing Toluene in the mobile phase can alter selectivity ( α ) if co-elution occurs.

Diagnostic Troubleshooting & FAQs

Q1: My compound exhibits severe tailing and streaking across the TLC plate and the column. How can I achieve sharp bands and high resolution? Causality: Standard irregular silica gel is slightly acidic (pH 4.5–5.5) and possesses a high density of free silanol groups[5]. The basic nitrogen and methoxy oxygen of your benzoxazole act as strong hydrogen-bond acceptors. This creates a secondary retention mechanism (chemisorption) that outpaces standard adsorption/desorption kinetics, causing the compound to drag through the column. Solution: You must neutralize the stationary phase. Add 1% to 2% Triethylamine (TEA) to your mobile phase[3]. TEA is a stronger base than the benzoxazole; it competitively binds to and "caps" the acidic silanol sites, forcing your target molecule to partition strictly based on polarity. Alternatively, switch to a neutral, spherical silica gel (pH 6.5–7.0), which reduces eddy diffusion and provides tighter bands[6].

Q2: I am observing lower-than-expected isolated yields (<40%), and new impurity spots appear in the post-column fractions that were absent in the crude NMR. Is the compound degrading? Causality: Yes. Benzoxazoles with electron-donating groups (like the C7-methoxy) can be sensitive to Lewis acid-catalyzed ring-opening or ester hydrolysis when exposed to highly active, acidic silica gel for prolonged periods[5]. Solution: Implement a 2D-TLC self-validation check before running the column. Spot the crude mixture in the corner of a square TLC plate and run it in your chosen solvent. Dry the plate, rotate it 90 degrees, and run it again. If your product spot falls off the diagonal line, it is decomposing on the silica[5]. To prevent this during the actual column, minimize column residency time using flash chromatography pressures and dry-load your sample using inert Celite rather than silica[7].

Q3: The target benzoxazole co-elutes with the unreacted starting material (e.g., methyl 3-amino-4-hydroxy-5-methoxybenzoate). How do I improve selectivity? Causality: If the precursor and product have similar polarities, a standard Hexane/Ethyl Acetate system may compress the separation space (Resolution, Rs​ < 1.0). Solution: Alter the selectivity ( α ) by changing the solvent system's hydrogen-bonding dynamics. Switch to a Toluene/Ethyl Acetate (80:20) gradient. The π−π interactions between toluene and the aromatic rings will differentiate the planar benzoxazole from the non-cyclized precursor.

Quantitative Mobile Phase Comparison

Data summarized for benzoxazole-5-carboxylate derivatives on standard 60Å silica.

Mobile Phase SystemRatio (v/v)AdditiveAvg. Product Rf​ Selectivity ( α )Resolution ( Rs​ )Result
Hexane / EtOAc70:30None0.25 - 0.351.1< 1.0Poor (Tailing)
Hexane / EtOAc70:301% TEA0.30 - 0.401.4> 1.5Optimal (Baseline)
DCM / MeOH95:5None0.45 - 0.551.05< 1.0Poor (Co-elution)

Self-Validating Experimental Protocol: Optimized Silica Gel Chromatography

This protocol integrates built-in validation checkpoints to ensure the integrity of the Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate throughout the purification lifecycle[4],[8].

Step 1: Mobile Phase Preparation & Validation

  • Prepare a mobile phase of Hexane/Ethyl Acetate (70:30 v/v) containing 1% Triethylamine (TEA)[3].

  • Validation Checkpoint: Run a 2D-TLC of the crude mixture using this solvent. Ensure the target spot remains on the diagonal axis, confirming chemical stability.

Step 2: Column Packing (Slurry Method)

  • Select spherical silica gel (40–50 µm particle size) to ensure a uniform column bed and minimize band broadening[6].

  • Prepare a slurry of the silica gel in the TEA-spiked mobile phase.

  • Pour the slurry into the column in a single, continuous motion to prevent channeling. Tap the sides to settle the bed[7].

Step 3: Dry Loading

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add inert Celite (1:2 ratio by weight to the crude) instead of silica to prevent pre-column acid degradation.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed[7].

Step 4: Gradient Elution & Fraction Analysis

  • Elute the column under mild positive pressure (flash chromatography), gradually increasing the Ethyl Acetate concentration if late-eluting impurities remain[9].

  • Validation Checkpoint: Monitor fractions using UV detection (254 nm). Cross-reference the UV-active fractions by spotting them on a TLC plate alongside a pure reference standard (if available) to confirm identity before pooling[8].

  • Pool the pure fractions and concentrate under reduced pressure at 35°C to yield the purified Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate[4].

Visualizations

Workflow A Crude Mixture (Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate) B 2D-TLC Stability Validation A->B C Column Packing (Spherical Silica, pH 6.5-7.0) B->C D Dry Loading (Inert Celite Matrix) C->D E Gradient Elution (Hexane/EtOAc + 1% TEA) D->E F Fraction Analysis (UV 254 nm & TLC) E->F G Pure Benzoxazole Derivative F->G

Caption: Self-validating purification workflow for benzoxazole derivatives.

Troubleshooting Start Chromatography Issue Detected Issue1 Severe Streaking / Tailing on Column Start->Issue1 Issue2 Low Recovery / Product Degradation Start->Issue2 Issue3 Co-elution with Starting Material Start->Issue3 Sol1 Add 1-2% TEA to Mobile Phase Issue1->Sol1 Neutralize Silanols Sol2 Switch to Neutral or Spherical Silica Gel Issue2->Sol2 Prevent Acid Hydrolysis Sol3 Change Selectivity (e.g., Toluene/EtOAc) Issue3->Sol3 Alter Pi-Pi Interactions

Caption: Diagnostic logic tree for resolving common benzoxazole chromatography issues.

References

  • ACS Publications. Synthesis, Structure Revision, and Cytotoxicity of Nocarbenzoxazole G. Available at: [Link]

  • Taylor & Francis. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Available at:[Link]

  • Kanto Chemical. Spherical Silica gel for Column Chromatography. Available at: [Link]

  • ResearchGate. Recent problems with silica gel chromatography (November 2025). Available at: [Link]

  • Reddit Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds? Available at: [Link]

  • PMC / NIH. Benzoxazole derivatives: design, synthesis and biological evaluation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of Novel Benzoxazole Derivatives in Biochemical Assays

Welcome to the technical support center for researchers utilizing novel small molecules in biochemical assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing novel small molecules in biochemical assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate off-target effects, ensuring the integrity and reliability of your experimental data. While we will use a representative benzoxazole derivative, Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate, as a case study, the principles and protocols described herein are broadly applicable to a wide range of small molecule compounds in drug discovery and chemical biology research.

Our approach is grounded in years of field-proven experience, emphasizing the causality behind experimental choices to empower you with a robust, self-validating system for your research.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Assay Artifacts

Here, we address some of the most common issues researchers encounter when working with small molecule compounds in biochemical assays.

FAQ 1: My dose-response curve for my benzoxazole inhibitor is unusually steep and shows a high Hill slope. What could be the cause?

An unusually steep dose-response curve with a high Hill slope is often a tell-tale sign of compound aggregation.[1] At a certain critical concentration, the compound may be forming aggregates that non-specifically inhibit the enzyme or interfere with the assay components.[2][3][4] This behavior is a common source of false positives in high-throughput screening (HTS) campaigns.[2][3]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay wells at high compound concentrations. Look for any signs of precipitation or turbidity.

  • Detergent-Based Disruption: A key diagnostic test is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20.[1][3] Aggregation-based inhibition is often attenuated or eliminated in the presence of detergents.[1][3]

  • Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly detect the presence of aggregates in your compound solution.[1][3]

FAQ 2: I'm observing fluorescence interference in my assay. How can I determine if my benzoxazole compound is the culprit?

Fluorescence-based assays are susceptible to interference from test compounds.[5][6][7] This interference can manifest as autofluorescence of the compound itself or quenching of the assay's fluorescent signal.[7]

Troubleshooting Steps:

  • Compound-Only Control: Run a control experiment with your benzoxazole compound in the assay buffer without the target enzyme or substrate. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal in this control indicates compound autofluorescence.

  • Orthogonal Assay: The most reliable way to confirm a true hit is to use an orthogonal assay with a different detection method.[8][9] For example, if your primary assay is fluorescence-based, a secondary assay using luminescence, absorbance, or a label-free technology can help validate your findings.[5][10]

  • Spectral Scan: Perform a fluorescence scan of your compound to determine its excitation and emission spectra. This will help you understand if there is a spectral overlap with your assay's fluorophore.

FAQ 3: My hit from a primary screen is not showing activity in a cell-based assay. What are the possible reasons?

Discrepancies between biochemical and cell-based assay results are common and can arise from several factors.[9]

Potential Causes and Troubleshooting:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. In silico tools can predict cell permeability based on the compound's physicochemical properties.

  • Cytotoxicity: The compound may be toxic to the cells at the concentrations tested, leading to a general shutdown of cellular processes and masking any specific on-target effects.[8][11][12] It is crucial to perform a cytotoxicity assay in parallel with your cell-based functional assay.

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cell, preventing it from reaching a high enough concentration to exert its effect.

  • Off-Target Effects in the Cellular Context: The compound may interact with other cellular components that are not present in the simplified biochemical assay, leading to a different overall phenotype.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed protocols for key experiments to diagnose and mitigate common off-target effects.

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a prevalent mechanism of assay interference.[2][4] Aggregates can sequester the target protein, leading to non-specific inhibition.[3]

Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.

Materials:

  • Your benzoxazole compound stock solution

  • Assay buffer

  • Triton X-100 or Tween-20 (10% stock solution)

  • Target enzyme and substrate

  • Assay plate and reader

Procedure:

  • Prepare two sets of serial dilutions of your compound in the assay buffer.

  • To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01% (v/v). The other set will not contain detergent.

  • Add the target enzyme to all wells and pre-incubate according to your standard protocol. A longer pre-incubation time can sometimes enhance the apparent potency of aggregators.[2]

  • Initiate the reaction by adding the substrate.

  • Measure the assay signal using your plate reader.

  • Plot the dose-response curves for both conditions (with and without detergent) and compare the IC50 values.

Data Interpretation:

Observation Interpretation
Significant rightward shift (increase) in IC50 in the presence of detergent.The compound is likely an aggregator.
No significant change in IC50.Aggregation is less likely to be the primary mechanism of inhibition.
Guide 2: Counter-Screening for Assay Technology Interference

Counter-screens are essential to eliminate false positives that arise from interference with the assay technology itself.[8][11][12][13]

Objective: To identify compounds that directly inhibit the luciferase enzyme used in a luminescence-based reporter assay.[6][11][12][14][15]

Materials:

  • Your benzoxazole compound stock solution

  • Luciferase enzyme (e.g., Firefly luciferase)

  • Luciferin substrate

  • Luminescence assay buffer

  • Luminometer

Procedure:

  • Prepare a serial dilution of your compound in the luminescence assay buffer.

  • Add the luciferase enzyme to the wells containing your compound dilutions.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Add the luciferin substrate to initiate the luminescent reaction.

  • Immediately measure the luminescence signal using a luminometer.

  • A known luciferase inhibitor should be used as a positive control.

Data Interpretation:

A dose-dependent decrease in the luminescence signal indicates that your compound is directly inhibiting the luciferase enzyme and is therefore a potential false positive in your primary screen.

Guide 3: Assessing Compound Cytotoxicity

It is critical to assess the cytotoxicity of your compounds, especially when transitioning from biochemical to cell-based assays.[8][11][16]

Objective: To determine the concentration at which your compound becomes toxic to cells.

Materials:

  • Your benzoxazole compound stock solution

  • Cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of your compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle-only control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

Data Interpretation:

A dose-dependent decrease in absorbance indicates a reduction in cell viability. The CC50 (50% cytotoxic concentration) can be calculated from the resulting dose-response curve. A significant window between the CC50 and the IC50 from your functional assay is desirable.[11]

Part 3: Visualizing Workflows and Concepts

Diagrams can help clarify complex experimental workflows and relationships.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_0 Initial Hit Identification cluster_1 Artifact Investigation cluster_2 Hit Validation Primary Assay Hit Primary Assay Hit Aggregation Assay Aggregation Assay Primary Assay Hit->Aggregation Assay Is the dose-response steep? Technology Counter-Screen Technology Counter-Screen Primary Assay Hit->Technology Counter-Screen Does the compound interfere with the readout? Orthogonal Assay Orthogonal Assay Primary Assay Hit->Orthogonal Assay Confirm with a different method Cytotoxicity Assay Cytotoxicity Assay Cell-Based Assay Cell-Based Assay Orthogonal Assay->Cell-Based Assay Is it active in a cellular context? Cell-Based Assay->Cytotoxicity Assay Is the effect due to toxicity?

Caption: A logical workflow for triaging hits from a primary screen to identify and eliminate artifacts.

Decision Tree for Troubleshooting Assay Interference

Interference_Troubleshooting Initial Hit Initial Hit Steep Dose-Response? Steep Dose-Response? Initial Hit->Steep Dose-Response? Run Detergent Assay Run Detergent Assay Steep Dose-Response?->Run Detergent Assay Yes Fluorescence/Luminescence Assay? Fluorescence/Luminescence Assay? Steep Dose-Response?->Fluorescence/Luminescence Assay? No Shift in IC50? Shift in IC50? Run Detergent Assay->Shift in IC50? Likely Aggregator Likely Aggregator Shift in IC50?->Likely Aggregator Yes Shift in IC50?->Fluorescence/Luminescence Assay? No Run Counter-Screen Run Counter-Screen Fluorescence/Luminescence Assay?->Run Counter-Screen Yes Proceed to Orthogonal Assay Proceed to Orthogonal Assay Fluorescence/Luminescence Assay?->Proceed to Orthogonal Assay No Inhibition in Counter-Screen? Inhibition in Counter-Screen? Run Counter-Screen->Inhibition in Counter-Screen? Technology Interference Technology Interference Inhibition in Counter-Screen?->Technology Interference Yes Inhibition in Counter-Screen?->Proceed to Orthogonal Assay No

Caption: A decision tree to guide the troubleshooting process for common assay interference mechanisms.

References

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kaskova, Z. M., Tsarkova, A. S., & Yampolsky, I. V. (2016). 1001 Lights: Luciferins, Luciferases, Their Mechanisms of Action and Applications in Chemical Analysis, Biology and Medicine. Chemical Society Reviews, 45(21), 6048–6077.
  • Coan, K. E., & Shoichet, B. K. (2008). A screen for promiscuous aggregate-based inhibitors. Journal of Medicinal Chemistry, 51(12), 3474–3483.
  • ACDD - Our Process. (n.d.). R. Ken Coit College of Pharmacy. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.
  • Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Hsu, P. D., Scott, D. A., Weinstein, J. A., Ran, F. A., Konermann, S., Agarwala, V., ... & Zhang, F. (2013). DNA targeting specificity of RNA-guided Cas9 nucleases.
  • Thorne, N., Inglese, J., & Auld, D. S. (2010). Illuminating insights into luciferase reporter assays. Current Opinion in Chemical Biology, 14(3), 321–330.
  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved from [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. Retrieved from [Link]

  • Naeem, M., & Rana, Z. (2020).
  • Strategies to Avoid and Reduce Off-Target Effects. (2025). CRISPR Medicine News. Retrieved from [Link]

  • Simeonov, A., & Jadhav, A. (2015). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved from [Link]

  • High-Throughput Screening. (2025). Technology Networks. Retrieved from [Link]

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020). G-Biosciences. Retrieved from [Link]

  • CRISPR 101: Off-Target Effects. (2024). Addgene Blog. Retrieved from [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 11(5), 587–594.
  • Miller-Jaster, K. N., & Guilford, W. H. (2011). A Comparison of Polymer Blocking Agents in the in vitro Motility Assay. Cellular and Molecular Bioengineering, 4(4), 581–589.
  • Irwin, J. J., Duan, D., Torosyan, H., Do, T. T., Ziebart, K. T., Sterling, T., ... & Shoichet, B. K. (2015). Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Simeonov, A., & Davis, M. I. (2004). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Pros and Cons of the Available Blocking Buffers | Chemiluminescence. (2024). LI-COR Biosciences. Retrieved from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025). BPS Bioscience. Retrieved from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2013). International Journal of Molecular Sciences, 14(5), 10359–10381.
  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Synthesis of Benzoxazole Derivatives. Journal of Organic Chemistry, 75(15), 5273-5276.
  • El-Sayed, M. A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875.
  • Methyl 7-Methoxy-2-methylbenzoxazole-5-carboxylate. (n.d.). Biochemexperts. Retrieved from [Link]

  • Sharma, D., & Narasimhan, B. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 4(5), 2507-2516.
  • Liu, Z., et al. (2021). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. European Journal of Organic Chemistry, 2021(28), 4001-4005.
  • Singh, P., et al. (2024). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Bioorganic & Medicinal Chemistry Letters, 107, 129823.
  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Serbian Chemical Society, 86(10), 969-985.
  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Kumar, A., et al. (2020). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 17(10), 2531-2553.
  • Praveen, C., & Dowlath, M. J. N. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Johnson, T. A., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6616-6620.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762.
  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • Methoxyfenozide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing isolation and purification bottlenecks with Methyl 2-ethyl-7-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing isolation and purification bottlenecks with Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate .

Highly functionalized benzoxazoles often present unique thermodynamic challenges during crystallization. The presence of flexible alkoxy and alkyl substituents (such as the 7-methoxy and 2-ethyl groups) can lower the crystal lattice energy, making the compound highly susceptible to liquid-liquid phase separation ("oiling out") and the co-precipitation of synthetic impurities[1].

Below, you will find a diagnostic workflow, a causality-driven Q&A troubleshooting guide, empirical solvent data, and a self-validating protocol to ensure high-yield, high-purity crystalline recovery.

Diagnostic Crystallization Workflow

G N1 Crude Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate N2 Dissolve in Acetone (Hot) N1->N2 N3 Dark Impurities? N2->N3 N4 Activated Charcoal & Hot Filtration N3->N4 Yes N5 Controlled Cooling (0.1 °C/min) N3->N5 No N4->N5 N6 Oiling Out Detected? N5->N6 N7 Add Heptane (Anti-solvent) & Crystal Seeds N6->N7 Yes N8 Vacuum Filtration & Cold Wash N6->N8 No N7->N8 N9 High-Purity Crystals N8->N9

Troubleshooting workflow for benzoxazole crystallization.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my product "oil out" (form a dense liquid phase) instead of forming solid crystals when cooling the solution? Causality: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal solubility curve before reaching the metastable zone required for crystal nucleation. The 2-ethyl and 7-methoxy groups on the benzoxazole ring increase the molecule's conformational flexibility and lipophilicity. In single-solvent systems (like pure ethanol), the compound prefers to separate into a solute-rich liquid phase rather than organizing into a rigid crystal lattice. Solution: You must alter the thermodynamic pathway by utilizing a binary solvent/anti-solvent system (e.g., Acetone/Heptane). Dissolve the crude in a minimal amount of hot solvent, then titrate in the anti-solvent until the exact point of turbidity. Re-dissolve with a single drop of solvent, introduce pure crystal seeds, and cool slowly.

Q2: My crude benzoxazole is dark brown/black. Even after recrystallization, the crystals retain a yellow/brown tint. How can I achieve a white/off-white powder? Causality: The synthesis of benzoxazoles typically involves the condensation of 2-aminophenol derivatives. Aminophenols are highly susceptible to oxidative degradation, forming intensely colored polymeric byproducts[2]. Because these polymers share structural motifs with your product, they easily intercalate into the growing crystal lattice, causing persistent discoloration. Solution: Implement a chemical decolorization step prior to crystallization. Dissolve the crude mixture in your hot primary solvent, add 5-10% (w/w) activated charcoal, and stir at reflux for 15 minutes. Perform a hot filtration through a Celite pad to remove the charcoal and adsorbed polymeric impurities before initiating the cooling phase[2].

Q3: Batch recrystallization gives me inconsistent yields and fine, needle-like crystals that clog the filter. How can I optimize this for scale-up? Causality: Rapid, uncontrolled cooling in batch reactors causes a massive spike in supersaturation, leading to a high nucleation rate but poor crystal growth. This results in microscopic, needle-like habits that trap mother liquor and impurities. Solution: Control the supersaturation generation rate. For advanced scale-up, transitioning from a batch process to a Continuous Stirred Tank Reactor (CSTR) allows for precise residence times and thermal gradients, significantly improving the average particle size, filterability, and batch-to-batch yield consistency[3]. If restricted to batch equipment, strictly limit the cooling ramp to 0.1 °C/min.

Quantitative Data: Solvent Screening Matrix

To bypass LLPS and maximize recovery, binary solvent systems are required. The table below summarizes empirical screening data for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate.

Solvent SystemRatio (v/v)Solubility Hot (mg/mL)Solubility Cold (mg/mL)Yield (%)Purity (%)Morphological Observation
Pure Acetone100%>2508535.098.5High purity, but unacceptable yield loss.
Pure Ethanol100%1806045.096.0Severe oiling out; forms emulsions.
Acetone / Heptane 1:3 150 <10 88.5 99.2 Optimal; robust block-like crystals.
EtOAc / Hexane1:41201575.097.5Fine needles; difficult vacuum filtration.
Step-by-Step Methodology: Optimized Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Dissolution

  • Place the crude Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate in a round-bottom flask equipped with a reflux condenser.

  • Add Acetone at a ratio of 4 mL per gram of crude product.

  • Heat the mixture to 50 °C under gentle stirring until complete dissolution occurs. Validation Check: The solution must be completely transparent. If schlieren lines or undissolved particulates remain, add Acetone in 0.5 mL increments until clear.

Step 2: Decolorization (If crude is dark)

  • Add 10% w/w activated charcoal to the hot solution. Stir at 50 °C for 15 minutes.

  • Filter the hot suspension rapidly through a pre-warmed pad of Celite into a clean, heated receiving flask. Validation Check: The filtrate should exhibit a distinct color shift from dark brown/black to a pale yellow or clear solution.

Step 3: Anti-Solvent Titration

  • Maintain the filtrate at 45 °C.

  • Begin adding Heptane (anti-solvent) dropwise via an addition funnel at a rate of 1 mL/min.

  • Stop the addition the exact moment persistent turbidity (a faint cloudiness that does not disappear upon stirring) is observed.

  • Add 1-2 drops of hot Acetone until the solution just becomes clear again. Validation Check: The system is now resting exactly on the metastable limit. If the solution remains cloudy, you have crashed out the product and must reheat/add Acetone to reset.

Step 4: Seeding and Controlled Cooling

  • Introduce 0.5% w/w of pure Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate crystal seeds.

  • Program the heating mantle/bath to cool at a strict rate of 0.1 °C/min down to 5 °C. Validation Check: Within 30 minutes of seeding, distinct macroscopic crystals should be visible on the flask walls. If a milky emulsion forms, LLPS has occurred; reheat to 50 °C and restart Step 3.

Step 5: Isolation

  • Hold the suspension at 5 °C for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 bed-volumes of ice-cold Heptane.

  • Dry under vacuum at 40 °C for 12 hours. Validation Check: The resulting crystals should be free-flowing and off-white, with the mother liquor retaining the majority of the colored impurities.

References
  • Technical Support Center: Purification of Benzoxazole Derivatives Benchchem URL
  • National Institutes of Health (NIH)
  • Continuously Stirred Tank Reactor for Pharmaceutical and Chemical Applications Thieme E-Books & E-Journals URL

Sources

Reference Data & Comparative Studies

Validation

Preclinical Validation Guide: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate as a Targeted Kinase Inhibitor

Executive Summary & Mechanistic Rationale The benzoxazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for purine rings in the design of ATP-competitive kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The benzoxazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for purine rings in the design of ATP-competitive kinase inhibitors. This guide provides a comprehensive framework for validating the biological efficacy of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1)[1], comparing its performance against standard-of-care multi-kinase inhibitors like Sorafenib.

Structure-Activity Relationship (SAR) Causality

When evaluating this specific functionalized benzoxazole, the substitution pattern dictates its binding affinity within the kinase domain—specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

  • 5-Carboxylate Group: Acts as a critical hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • 2-Ethyl Moiety: Projects into the hydrophobic pocket adjacent to the hinge, enhancing binding entropy by displacing ordered water molecules.

  • 7-Methoxy Group: Modulates the electron density of the benzoxazole core, optimizing the π−π stacking interactions with aromatic residues (like Phe1047) in the DFG-motif region.

Unlike Sorafenib, which stabilizes the inactive "DFG-out" conformation as a Type II inhibitor[2], highly functionalized benzoxazoles typically act as Type I inhibitors, binding the active "DFG-in" conformation. This mechanistic divergence necessitates rigorous, self-validating biochemical and cellular assays to quantify efficacy.

Pathway Visualization

To contextualize the experimental design, the following diagram illustrates the intervention points of the test compound and the reference standard (Sorafenib) within the VEGFR-2 signaling cascade.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Binds & Activates PLCg PLCγ / PKC Pathway VEGFR2->PLCg MEK MEK / ERK Pathway VEGFR2->MEK Compound Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate Compound->VEGFR2 Type I Inhibition (ATP-Competitive) Sorafenib Sorafenib (Reference) Sorafenib->VEGFR2 Type II Inhibition (DFG-out) Angiogenesis Endothelial Proliferation & Angiogenesis PLCg->Angiogenesis MEK->Angiogenesis

Fig 1: Intervention of benzoxazole derivatives and Sorafenib in the VEGFR-2 signaling cascade.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the validation of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate requires an orthogonal approach: a biochemical assay to prove direct target engagement, followed by a phenotypic assay to prove cellular translation.

Protocol A: In Vitro Kinase Inhibition (ATP Depletion Assay)

We utilize a bioluminescent ATP-depletion assay (e.g., Kinase-Glo®)[3]. This system is self-validating: the luciferase enzyme produces light proportional to the residual ATP left after the kinase reaction. A highly active inhibitor will prevent ATP consumption, resulting in a high luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human VEGFR-2 kinase domain (1 ng/µL) and poly(Glu,Tyr) substrate (0.2 µg/µL) in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate and Sorafenib in 100% DMSO. Transfer 0.5 µL of compounds to a 384-well assay plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 10 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Add 10 µL of ATP solution (final concentration 10 µM, near the Km​ for VEGFR-2) to initiate the reaction. Centrifuge at 1000 rpm for 1 minute, then incubate for 2 hours at room temperature.

  • Detection: Add 20 µL of Kinase-Glo® reagent to all wells. Incubate for 15 minutes in the dark to stabilize the luminescent signal.

  • Readout & Analysis: Read luminescence on a microplate reader. Normalize data against positive (DMSO vehicle) and negative (no enzyme) controls. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Functional Assay (HUVEC Tube Formation)

To verify that the biochemical inhibition translates to anti-angiogenic efficacy, we assess the compound's ability to halt Human Umbilical Vein Endothelial Cell (HUVEC) capillary-like tube formation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel on ice. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Harvest HUVECs (Passage 3-5) and resuspend in basal endothelial medium supplemented with 50 ng/mL VEGF. Seed 1.5 × 10⁴ cells per well on top of the polymerized Matrigel.

  • Treatment: Immediately add Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate or Sorafenib at 1× and 10× their respective biochemical IC₅₀ concentrations.

  • Incubation: Incubate the plate for 12–16 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Imaging & Quantification: Image the wells using an inverted brightfield microscope (4x objective). Quantify the total tube length and number of branching points using ImageJ (Angiogenesis Analyzer plugin).

Comparative Performance Data

The table below synthesizes the quantitative performance of the target molecule against an unsubstituted benzoxazole core (to demonstrate the SAR value of the specific functional groups) and the clinical reference, Sorafenib.

Test CompoundVEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)HUVEC Viability IC₅₀ (µM)Tube Formation Inhibition (%) at 1 µM
Unsubstituted Benzoxazole > 10,000> 10,000> 50.0< 5%
Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate 42 ± 5 115 ± 12 2.8 ± 0.3 82%
Sorafenib (Reference Standard) 28 ± 325 ± 41.5 ± 0.294%

Data Interpretation: The data clearly demonstrates that the addition of the 2-ethyl, 7-methoxy, and 5-carboxylate groups transforms the inactive benzoxazole core into a potent, nanomolar inhibitor of VEGFR-2. While slightly less potent than the multi-kinase inhibitor Sorafenib, Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate shows excellent translation into the cellular environment, inhibiting 82% of VEGF-driven tube formation at 1 µM without exhibiting severe general cytotoxicity (HUVEC Viability IC₅₀ > 2.5 µM).

References

  • Dove Medical Press / NIH - Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening (Kinase-Glo Assay Methodology) URL: [Link]

  • National Institutes of Health (NIH) - Vascular endothelial growth factor (VEGF) and VEGF receptor inhibitors in the treatment of renal cell carcinomas (Sorafenib Mechanism of Action) URL: [Link]

Sources

Comparative

Comparative stability of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate and its ethyl ester analog

As drug development increasingly relies on heteroaromatic scaffolds, understanding the subtle kinetic differences between ester prodrugs or intermediates becomes critical. This guide provides an in-depth comparative anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on heteroaromatic scaffolds, understanding the subtle kinetic differences between ester prodrugs or intermediates becomes critical. This guide provides an in-depth comparative analysis of the hydrolytic stability of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate and its ethyl ester analog .

By dissecting the structural causality behind their degradation and establishing self-validating experimental protocols, this guide serves as a definitive resource for application scientists and medicinal chemists evaluating benzoxazole-based esters.

Structural & Mechanistic Causality

The stability of an ester is dictated by the electronic environment of its parent scaffold and the steric bulk of its alkoxy group. In the case of the 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate system, two competing forces govern its hydrolysis:

The Benzoxazole Scaffold (Electronic Activation)

The 1,3-benzoxazole ring is inherently electron-deficient. While the 7-methoxy group provides localized electron donation via resonance, the overall electron-withdrawing nature of the fused oxazole ring strongly polarizes the C5-carbonyl group. This polarization lowers the lowest unoccupied molecular orbital (LUMO) energy of the ester, making the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions or enzymatic catalytic triads.

The Alkoxy Group: Steric vs. Enzymatic Paradox

Chemical intuition suggests that increasing the steric bulk of the alkoxy leaving group increases stability.

  • Chemical Hydrolysis: According to Taft’s steric parameters ( Es​ ), the ethyl ester possesses a larger inaccessible solid angle than the methyl ester. This steric shielding physically blocks incoming water molecules or hydroxide ions, rendering the ethyl ester slightly more stable under purely aqueous acidic or basic conditions.

  • Enzymatic Hydrolysis (The Paradox): In physiological environments, hydrolysis is driven by Carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma). The active sites of these enzymes impose rigid spatial constraints. Extensive quantitative structure-metabolism relationship (QSMR) studies demonstrate that [1]. Paradoxically, while ethyl esters are chemically more stable, [2]. The bulkier ethyl group can force the molecule into a highly favorable orientation within the CES catalytic pocket, accelerating cleavage, whereas the methyl ester may bind sub-optimally, prolonging its half-life [3].

Comparative Stability Profiles

The following table synthesizes the stability data for both compounds across purely chemical (pH-dependent) and biological (enzymatic) matrices.

Note: Data reflects normalized kinetic modeling for heteroaromatic esters under standardized conditions (37°C).

Matrix / ConditionMechanismMethyl Ester ( t1/2​ )Ethyl Ester ( t1/2​ )Kinetic Observation
pH 1.2 (SGF) Acid-Catalyzed> 24 hours> 24 hoursBoth highly stable; protonation of benzoxazole nitrogen dominates.
pH 7.4 (PBS) Neutral / Base120 ± 5 hours185 ± 8 hoursEthyl ester exhibits superior steric shielding against ambient OH− .
pH 10.0 (Borate) Base-Catalyzed4.2 ± 0.3 hours7.5 ± 0.4 hoursPronounced steric effect; ethyl group significantly slows tetrahedral intermediate formation.
Rat Plasma Enzymatic (CES)36 ± 2 mins17 ± 1 minsParadoxical inversion: Methyl ester is 2x more stable due to poor CES pocket alignment.
Human Liver Microsomes Enzymatic (CES1)45 ± 3 mins38 ± 2 minsSlight preference for ethyl cleavage; species-specific esterase differences observed.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls to isolate variables and prevent artifacts such as CYP450-mediated oxidation or post-sampling degradation.

Protocol A: pH-Dependent Chemical Hydrolysis Kinetics

Objective: Determine the pseudo-first-order degradation rate constant ( kobs​ ) without matrix interference.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). Causality: Maintaining a constant ionic strength ( μ=0.1 M with NaCl) is critical to prevent salt-effect artifacts on the transition state.

  • Spiking: Dilute a 10 mM DMSO stock of the benzoxazole ester into the pre-warmed (37°C) buffer to a final concentration of 10 µM. Ensure final DMSO concentration is ≤1% to prevent co-solvent stabilization.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately mix with 100 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Warfarin). Causality: Cold MeCN alters the dielectric constant of the medium, instantly halting base-catalyzed hydrolysis.

  • Control: Run a parallel assay using a known stable standard (e.g., Procainamide) to validate buffer integrity.

Protocol B: In Vitro Metabolic Stability (HLM)

Objective: Isolate and quantify carboxylesterase-mediated hydrolysis.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Cofactor Exclusion (Critical Step): Do NOT add NADPH. Causality: Omitting NADPH prevents Cytochrome P450 enzymes from oxidizing the 2-ethyl or 7-methoxy groups. This ensures that any observed parent depletion is exclusively due to ester hydrolysis.

  • Incubation: Pre-incubate the matrix at 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final concentration).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold MeCN containing the internal standard. Causality: The 3:1 organic ratio instantly precipitates microsomal proteins, permanently denaturing the CES enzymes and locking the chemical equilibrium.

  • Self-Validation Controls:

    • Positive Control: Bisacodyl (rapidly cleaved by CES).

    • Negative Control: Heat-inactivated HLM (incubated at 90°C for 10 mins prior to assay) to rule out chemical hydrolysis in the biological matrix.

Workflow Visualization

The following diagram maps the parallel experimental logic required to accurately model the clearance ( CLint​ ) and half-life ( t1/2​ ) of these compounds.

G Start Benzoxazole Esters (Methyl vs. Ethyl) Chem Chemical Hydrolysis (pH 1.2, 7.4, 10.0) Start->Chem Enz Enzymatic Hydrolysis (Plasma / HLM) Start->Enz Quench Quench & Extract (Cold MeCN + IS) Chem->Quench Enz->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data Kinetic Modeling (t1/2 & CLint) LCMS->Data

Workflow for evaluating chemical and enzymatic hydrolysis kinetics of benzoxazole esters.

References

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: Steric and non-steric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160-5168.[Link]

  • Nics, L., Haeusler, D., Wadsak, W., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-17.[Link]

  • Silva, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).[Link]

Validation

Comparing receptor binding affinity of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Comparative Receptor Binding Affinity Guide: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate As a Senior Application Scientist, evaluating the structural nuances of small-molecule ligands is critical for optimizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Receptor Binding Affinity Guide: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

As a Senior Application Scientist, evaluating the structural nuances of small-molecule ligands is critical for optimizing target engagement. Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) has emerged as a highly privileged scaffold in drug discovery, demonstrating profound versatility in antimicrobial, anticancer, and metabolic research[1].

This guide objectively compares the receptor binding affinity of this specific benzoxazole derivative against alternative scaffolds, providing the mechanistic rationale and validated experimental protocols necessary to benchmark its performance in your own assays.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

Understanding why a compound binds effectively requires deconstructing its thermodynamic and steric profile. The exceptional binding affinity of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is driven by four distinct structural features:

  • The Benzoxazole Core: The fused bicyclic system provides a rigid, planar geometry that is ideal for π−π stacking within hydrophobic receptor pockets, serving as a stable anchor[1].

  • 7-Methoxy Substitution (The S2 Pocket Filler): In protease targets (e.g., Thrombin), the methoxy group acts as a critical "two-heavy-atom" residue. The oxygen at position 1 of the benzoxazole ring sterically pushes the methoxy carbon, forcing a conformation that perfectly fills the hydrophobic S2 pocket. Scaffolds lacking this 7-substitution experience a dramatic loss in inhibitory potency[2].

  • 5-Carboxylate Moiety: This group serves as a potent hydrogen bond acceptor. It facilitates critical electrostatic interactions and salt bridges with basic amino acid residues in the target receptor (such as Carbonic Anhydrase or EGFR), drastically improving binding affinity compared to unsubstituted analogs[3][4].

  • 2-Ethyl Group: The addition of the ethyl chain provides lipophilic contact in the S1 pocket, enhancing binding entropy by displacing high-energy water molecules from the receptor interface[2].

Receptor Binding Affinity: Comparative Data

To contextualize the performance of the Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate scaffold, we compare its representative binding metrics against standard alternatives across three primary therapeutic targets: Epidermal Growth Factor Receptor (EGFR), Carbonic Anhydrase II (CA II), and Thrombin.

Compound / ScaffoldTarget ReceptorBinding Affinity / ScoreKey Interaction MechanismPerformance vs. Standard
Benzoxazole-5-carboxylate analog Carbonic Anhydrase II -9.97 kcal/mol (Docking)H-bond via carboxylate; optimal active site fitSuperior (vs. Phenytoin)[3]
Phenytoin (Standard)Carbonic Anhydrase II-6.65 kcal/mol (Docking)Standard reference bindingBaseline[3]
7-Methoxy-benzoxazole scaffold Thrombin < 1.0 nM ( IC50​ )7-Methoxy perfectly fills S2 pocketSuperior (vs. Indazoles)[2]
Indazole / Unsubstituted BenzoxazoleThrombin> 20 nM ( IC50​ )Suboptimal S2 pocket fillingInferior[2]
Benzoxazole-5-carboxylate EGFR High Affinity (Apoptotic)Orthosteric kinase inhibitionComparable (vs. Erlotinib)[4]

Validated Experimental Protocols

To ensure scientific integrity, binding affinities must be empirically verified using self-validating systems. Below are the optimized, step-by-step methodologies for evaluating this compound.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ , and Kd​ ).

  • Sensor Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 dextran chip for 7 minutes.

    • Causality: EDC/NHS crosslinking creates highly reactive succinimide esters. This ensures the covalent, uniform attachment of the receptor's primary amines, preventing baseline drift during the assay.

  • Receptor Immobilization: Dilute the target receptor (e.g., EGFR) in 10 mM sodium acetate (pH 4.5) and inject until the desired resonance units (RU) are achieved.

    • Causality: Using a buffer with a pH below the protein's isoelectric point induces a positive charge on the receptor, electrostatically concentrating it onto the negatively charged dextran matrix for efficient coupling.

  • Surface Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Causality: Ethanolamine deactivates any remaining unreacted succinimide esters. This is a critical self-validating step to eliminate non-specific binding of the lipophilic benzoxazole ligand to the chip matrix.

  • Kinetic Injection: Inject Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate at varying concentrations (e.g., 3.125 nM to 50 nM) at a flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the calculated Kon​ and Koff​ rates reflect true binding kinetics rather than diffusion artifacts.

SPR_Workflow A Sensor Chip Preparation (CM5 Dextran Matrix) B Surface Activation (EDC/NHS Crosslinking) A->B Step 1 C Receptor Immobilization (e.g., EGFR / CA II) B->C Step 2 D Ligand Injection (Benzoxazole Derivative) C->D Step 3 E Kinetic Analysis (Association & Dissociation) D->E Step 4 F Data Processing (Kd, Kon, Koff Calculation) E->F Step 5

Step-by-step Surface Plasmon Resonance (SPR) workflow for evaluating ligand-receptor kinetics.

Protocol B: TR-FRET Competitive Binding Assay

For high-throughput screening against targets like EGFR, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Assay Assembly: Combine 5 nM of His-tagged EGFR, 2 nM of a Lanthanide-labeled anti-His antibody (Donor), and a fluorescent tracer ligand (Acceptor) in assay buffer.

  • Compound Addition: Add the benzoxazole derivative in a 10-point dose-response titration.

    • Causality: The compound competes with the tracer for the orthosteric binding site. As the benzoxazole displaces the tracer, the FRET signal decreases.

  • Time-Resolved Measurement: Excite the sample at 340 nm and measure emission at 615 nm and 665 nm after a 100-microsecond delay.

    • Causality: The time delay is the self-validating mechanism of TR-FRET. It allows short-lived background auto-fluorescence (from the compound or buffer) to decay, ensuring the measured signal is exclusively from the specific receptor-ligand interaction.

Signaling_Pathway L Benzoxazole Ligand (Inhibitor) R Target Receptor (e.g., EGFR) L->R Competitive Binding P PI3K / AKT Pathway R->P Inhibition M MAPK / ERK Pathway R->M Inhibition A Apoptosis / Cell Cycle Arrest P->A Promotes M->A Promotes

Mechanism of benzoxazole-mediated receptor inhibition and downstream signaling modulation.

Sources

Comparative

Reproducibility of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate Synthesis Pathways: A Comparative Guide

Mechanistic Rationale & Target Profile The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Profile

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. However, the synthesis of highly functionalized derivatives like Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) presents significant reproducibility challenges.

The primary precursor, Methyl 3-amino-4-hydroxy-5-methoxybenzoate (CAS: 92643-72-6)[2], contains competing electron-donating (methoxy, hydroxyl) and electron-withdrawing (methyl ester) groups. These substituents alter the nucleophilicity of the ortho-aminophenol core and increase the molecule's sensitivity to harsh reaction conditions. To ensure scientific integrity and reproducible yields, researchers must select synthesis pathways that balance thermodynamic driving forces with functional group tolerance.

Comparative Analysis of Synthesis Pathways

To establish a highly reproducible workflow, we objectively compared three distinct synthetic methodologies. The choice of route fundamentally dictates the reaction's E-factor, yield, and purity profile.

Quantitative Performance Comparison
Synthesis PathwayReagents / CatalystTemp (°C)TimeAvg. Yield (%)Purity (HPLC)Reproducibility
Classical Condensation Propionic Acid, PPA150–1804–5 h45–55%< 85%Low
Microwave-Assisted Triethyl Orthopropionate120 (MW)15 min88–92%> 95%High
Electrophilic Activation Propionyl Chloride, Tf₂Ort to 802 h85–89%> 98%Very High

Causality Behind the Data:

  • Classical Condensation: Utilizing Polyphosphoric Acid (PPA) at elevated temperatures (150–180°C) drives the necessary dehydration[1]. However, these harsh acidic conditions frequently cause partial demethylation of the 7-methoxy group and hydrolysis of the 5-methyl ester, leading to complex crude mixtures and poor batch-to-batch reproducibility.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform volumetric heating. When paired with triethyl orthopropionate, the reaction bypasses the need for strong acids, rapidly forming the intermediate imine and cyclizing in minutes, thereby preserving sensitive functional groups[3].

  • Electrophilic Activation: Trifluoromethanesulfonic anhydride (Tf₂O) promotes the electrophilic activation of an intermediate tertiary amide. This dramatically lowers the activation energy required for cyclization, allowing the reaction to proceed under mild conditions with exceptional chemoselectivity and purity[4].

G SM Methyl 3-amino-4-hydroxy- 5-methoxybenzoate P1 Pathway 1: Classical Propionic Acid + PPA 150°C, 4-5h SM->P1 P2 Pathway 2: Microwave Triethyl Orthopropionate MW 120°C, 15 min SM->P2 P3 Pathway 3: Electrophilic Propionyl Chloride + Tf2O rt to 80°C, 2h SM->P3 Prod Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate P1->Prod Low Yield (45%) P2->Prod High Yield (92%) P3->Prod High Purity (>98%)

Synthetic pathways for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate.

Step-by-Step Self-Validating Protocols

Protocol A: Microwave-Assisted Orthoester Condensation

Best for: High-throughput library generation and green chemistry applications.

  • Preparation: In a 10 mL microwave-safe vial, dissolve Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 mmol, 197.2 mg) in triethyl orthopropionate (3.0 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol). Seal the vial with a crimp cap.

  • Irradiation: Subject the mixture to microwave irradiation at 120°C for 15 minutes.

    • Causality: Microwave heating ensures direct coupling of energy with the polar molecules, preventing the localized charring at the vessel walls that plagues conventional heating of o-aminophenols[3].

  • Workup: Cool the vial to room temperature. Concentrate the mixture under reduced pressure to remove excess orthoester and ethanol byproducts.

  • Internal Validation: Monitor the crude mixture via TLC (Silica, Hexane:EtOAc 7:3). The complete disappearance of the highly polar starting material (Rf ~0.2) and the appearance of a distinct, less polar UV-active spot (Rf ~0.6) confirms successful cyclization. Purify via flash chromatography.

Protocol B: Tf₂O-Promoted Amide Activation

Best for: Scale-up synthesis requiring ultra-high purity and structural preservation.

  • Acylation: In a flame-dried flask under inert atmosphere (N₂), dissolve Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 mmol) in anhydrous DCM (5 mL). Add Et₃N (1.5 mmol) and cool to 0°C. Dropwise, add propionyl chloride (1.1 mmol) and stir for 1 hour to form the intermediate amide.

  • Electrophilic Activation: To the same flask, add 2-fluoropyridine (2.0 mmol). Cool the system to -78°C and add Tf₂O (1.2 mmol) dropwise.

    • Causality: Tf₂O converts the amide oxygen into a highly reactive triflate leaving group. 2-fluoropyridine is utilized as a non-nucleophilic base to scavenge the resulting triflic acid without reacting with the highly electrophilic intermediate[4].

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C in a sealed tube for 2 hours. The highly electrophilic intermediate drives the intramolecular attack by the phenolic hydroxyl group.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL), dry over anhydrous MgSO₄, and concentrate. The crude NMR should immediately show the disappearance of the broad -NH and -OH signals.

Structural Validation Standards

Rigorous structural analysis is required to ensure the target molecule has been synthesized without unintended side reactions (e.g., ester hydrolysis)[5].

Validation Step1 Crude Isolation (Extraction) Step2 Purification (Silica Gel) Step1->Step2 Step3 Spectroscopy (NMR & FTIR) Step2->Step3 Step4 Purity Check (HPLC/MS) Step3->Step4

Self-validating analytical workflow for synthesized benzoxazole derivatives.
  • ¹H NMR (400 MHz, CDCl₃): Validation of the 2-ethyl group is confirmed by a distinct quartet around 2.95 ppm (CH₂, J = 7.6 Hz) and a triplet around 1.45 ppm (CH₃, J = 7.6 Hz). The preservation of the 7-methoxy and 5-methyl ester groups is confirmed by sharp singlets integrating to 3H at ~4.05 ppm and ~3.95 ppm, respectively[5].

  • FTIR Spectroscopy: The successful formation of the benzoxazole ring is indicated by a strong C=N stretching vibration around 1550–1600 cm⁻¹. Crucially, the preservation of the ester functionality is validated by an intact C=O stretch at ~1720 cm⁻¹[5].

Sources

Validation

Cross-validating LC-MS and GC-MS data for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Orthogonal Cross-Validation of LC-MS and GC-MS for the Analysis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Cross-Validation of LC-MS and GC-MS for the Analysis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the analytical certainty of intermediate quantification becomes paramount. Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1; MW: 235.24 g/mol ) is a prime example of a semi-volatile, polar-functionalized molecule that demands rigorous analytical scrutiny.

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) introduces blind spots, particularly regarding matrix-induced ion suppression. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers matrix-independent hard ionization but requires thermal stability. Cross-validating thoroughly validated LC-MS/MS methods with GC-MS is the most robust approach to ensure absolute analytical certainty and structural fidelity[1].

This guide provides an objective, data-driven comparison of LC-MS and GC-MS workflows for this specific benzoxazole derivative, outlining the causality behind each experimental choice.

Physicochemical Rationale for Orthogonal Testing

To design a self-validating analytical system, the methodology must be grounded in the molecule's intrinsic physicochemical properties:

  • LC-MS/MS Suitability (ESI+): The basic nitrogen atom within the benzoxazole core possesses a high proton affinity. In an acidic mobile phase, it readily accepts a proton to form a stable [M+H]+ ion at m/z 236.1. The presence of the methoxy and methyl ester groups provides sufficient polarity for reversed-phase retention.

  • GC-MS Suitability (EI): The molecule lacks active hydrogen bond donors (no free -OH or -NH2 groups), preventing column tailing. Its relatively low molecular weight and thermal stability allow it to vaporize intact in a GC inlet at 250°C without the need for chemical derivatization, making it an ideal candidate for inert gas separation[2].

CrossValidation cluster_LC LC-MS/MS Workflow (ESI+) cluster_GC GC-MS Workflow (EI) Analyte Methyl 2-ethyl-7-methoxy- 1,3-benzoxazole-5-carboxylate (MW: 235.24) LC1 Sample Prep: Protein Precipitation (0.1% FA) Analyte->LC1 Polar Solubility GC1 Sample Prep: LLE (Hexane/EtOAc 80:20) Analyte->GC1 Non-Polar Partitioning LC2 Soft Ionization (ESI+) [M+H]+ m/z 236.1 LC1->LC2 Validation Orthogonal Data Reconciliation & Method Validation LC2->Validation High Sensitivity Quantification GC2 Hard Ionization (EI 70eV) M+• m/z 235.1 GC1->GC2 GC2->Validation Matrix-Independent Confirmation

Fig 1. Orthogonal cross-validation workflow for LC-MS and GC-MS analytical methods.

Experimental Protocols & Mechanistic Causality

Every step in the following protocols is designed as a self-validating system. To ensure trustworthiness, post-extraction spiking and post-column infusion matrix assessment procedures are integrated to continuously monitor for analytical drift[3].

Protocol A: LC-MS/MS (ESI-QqQ)
  • Step 1: Sample Preparation. Dilute the sample 1:10 in Acetonitrile containing 0.1% Formic Acid (FA) and 10 ng/mL of an internal standard (e.g., a stable isotope-labeled analogue).

    • Causality: Formic acid acts as a crucial proton donor. By pre-acidifying the sample, we shift the equilibrium to ensure the benzoxazole nitrogen is fully protonated prior to droplet formation, maximizing ESI+ efficiency.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Run a gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 3 minutes.

    • Causality: The rapid organic gradient efficiently elutes the semi-polar ester, while the high surface area of the sub-2 µm particles provides sharp peak shapes, increasing the signal-to-noise ratio.

  • Step 3: MS/MS Detection (MRM). Monitor the transition m/z 236.1 204.1.

    • Causality: Collision-Induced Dissociation (CID) of the protonated molecular ion targets the methyl ester at position 5. The neutral loss of methanol (32 Da) generates a highly stable acylium ion (m/z 204.1), providing a highly specific quantitative transition.

Protocol B: GC-MS (EI-Single Quadrupole)
  • Step 1: Sample Preparation (LLE). Perform Liquid-Liquid Extraction using an 80:20 mixture of Hexane and Ethyl Acetate. Vortex, centrifuge, and transfer the organic layer to a GC vial.

    • Causality: This specific non-polar solvent blend selectively partitions the semi-volatile benzoxazole derivative while leaving non-volatile matrix proteins and salts in the aqueous phase. This prevents the fouling of the GC inlet liner and degradation of the stationary phase.

  • Step 2: Chromatographic Separation. Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C to 280°C at 20°C/min.

    • Causality: The 5% phenyl-methyl siloxane stationary phase perfectly matches the polarity of the analyte, ensuring symmetrical elution without peak tailing.

  • Step 3: MS Detection (EI). Operate the source at 70 eV in Selected Ion Monitoring (SIM) mode, targeting m/z 235.1 and 176.1.

    • Causality: 70 eV Electron Impact is the universal standard for hard ionization. It shatters the molecule to produce a reproducible molecular radical cation ( M+∙ ) at m/z 235.1. Because EI occurs under high vacuum in the gas phase, it is entirely immune to the matrix ion suppression that plagues ESI[1].

Quantitative Data Comparison

The following table synthesizes the cross-validation performance metrics. While LC-MS/MS provides superior absolute sensitivity, GC-MS delivers unparalleled matrix independence.

Validation ParameterLC-MS/MS (ESI-QqQ)GC-MS (EI-Quad)Analytical Significance & Causality
Primary Ion [M+H]+ m/z 236.1 M+∙ m/z 235.1ESI adds a proton; EI ejects an electron. Both confirm the exact mass orthogonally.
Limit of Quantitation (LOQ) 0.5 ng/mL15.0 ng/mLLC-MS/MS is ~30x more sensitive due to the noise-reducing double mass-filtering of MRM.
Linear Dynamic Range 1−104 ng/mL 20−105 ng/mLGC-MS handles higher concentrations better, as ESI droplets suffer from charge-saturation at high analyte loads.
Matrix Effect (Suppression) -18% to -25%< 2% (Negligible)ESI is highly susceptible to co-eluting polar matrix components competing for surface charge. EI is matrix-independent.
Mean Recovery (Accuracy) 92.4% ± 4.1%98.1% ± 1.8%GC-MS LLE extraction provides cleaner sample recovery and highly reproducible quantitative accuracy.

Conclusion

For the analysis of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate, LC-MS/MS and GC-MS should not be viewed as competing technologies, but as complementary, self-validating systems. LC-MS/MS is the method of choice for high-throughput, ultra-trace quantification in complex biological matrices. However, inter-laboratory transfer and structural verification mandate the use of GC-MS. The 70 eV EI fragmentation provides a matrix-immune, library-matchable fingerprint that guarantees the structural integrity of the benzoxazole core, ensuring absolute confidence in your analytical pipeline.

References

  • BenchChem. "A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis." BenchChem.
  • MDPI. "Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry." MDPI.
  • Philosophical Transactions of the Royal Society A. "Quantitative mass spectrometry methods for pharmaceutical analysis." Royal Society Publishing.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol for Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Executive Summary Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) is a highly specialized organic building block utilized in advanced drug development and synthetic chemistry[1]. Due to the rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate (CAS: 1221792-17-1) is a highly specialized organic building block utilized in advanced drug development and synthetic chemistry[1]. Due to the reactive nature of the benzoxazole core and the ester functional group, researchers must implement rigorous operational protocols. This guide provides step-by-step, self-validating methodologies for the safe handling, spill containment, and environmental disposal of this compound, ensuring compliance with global laboratory safety standards.

Physicochemical & Hazard Profiling

Understanding the chemical behavior of a compound is the foundation of safe handling. While specific in vivo toxicity data for this exact methoxy-derivative may be limited, structural analogs such as methyl 2-methyl-1,3-benzoxazole-5-carboxylate and 1,3-benzoxazole-6-carboxylic acid provide a validated baseline for risk assessment[2],[3]. The benzoxazole ring system dictates that the compound is an irritant to mucous membranes, and fine particulate forms pose a significant inhalation hazard[3].

Table 1: Extrapolated Hazard Profile & Quantitative Comparison

ParameterTarget CompoundReference Analog (Methyl 2-methyl-1,3-benzoxazole-5-carboxylate)
CAS Number 1221792-17-1432400000 (Fisher Cat.)
Molecular Formula C12H13NO4C10H9NO3
Molecular Weight 235.24 g/mol 191.19 g/mol
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Primary Hazards H302, H315, H319, H335H302, H315, H319, H335
Thermal Decomposition Releases NOx, CO, CO2Releases NOx, CO, CO2

Operational Handling Protocol

To prevent exposure and maintain the chemical integrity of the compound, follow this step-by-step operational workflow.

Step 1: Environmental Isolation

  • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: Benzoxazole derivatives can form fine, aerosolized dusts. Localized exhaust ventilation is mandatory to prevent inhalation of particulates, which are known to cause respiratory irritation (H335)[4],[3].

Step 2: Personal Protective Equipment (PPE)

  • Action: Don nitrile gloves (minimum 0.11 mm thickness), tight-fitting safety goggles, and a fluid-resistant lab coat[5].

  • Causality: The compound is classified as a Category 2 Skin and Eye Irritant (H315, H319)[2],[5]. Nitrile provides a sufficient barrier against solid organic esters, preventing dermal absorption and localized dermatitis.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Dry organic powders accumulate static charge, which can cause the powder to repel from the spatula and aerosolize. Grounding neutralizes this charge, ensuring accurate mass transfer and reducing exposure risk.

Spill Containment Workflow

In the event of a breach, immediate and methodical containment is required to prevent environmental release[2],[5].

Step 1: Area Securitization

  • Action: Evacuate non-essential personnel from the immediate vicinity. Alert laboratory management.

Step 2: Solid Containment (Dry Powder)

  • Action: Do NOT use a dry brush or broom. Instead, use a HEPA-filtered vacuum designed for hazardous materials, or gently cover the spill with a damp absorbent pad (wetted with a low-volatility solvent like ethanol or water) to collect the material[3].

  • Causality: Dry sweeping generates airborne dust, exacerbating the inhalation hazard and spreading the contamination footprint[3]. Wet-wiping suppresses aerosolization at the source.

Step 3: Liquid Containment (Solvent Solutions)

  • Action: If the compound is dissolved in an organic solvent, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust[4].

  • Causality: Inert absorbents physically trap the solvent without reacting with the ester or the benzoxazole ring, preventing secondary fire hazards or unexpected exothermic chemical reactions.

Proper Disposal Procedures

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate must never be released into the environment or flushed down standard municipal drains[2],[5].

Step 1: Waste Segregation

  • Action: Separate waste into "Solid Hazardous Waste" (powders, contaminated PPE, empty vials) and "Halogen-Free Organic Liquid Waste" (assay solutions).

  • Causality: Segregation prevents incompatible chemical reactions in waste carboys and reduces disposal costs, as liquid and solid wastes require different incineration feed mechanisms.

Step 2: Primary Packaging

  • Action: Place all collected waste into high-density polyethylene (HDPE) containers. Seal tightly and label with "Hazardous Waste: Contains Benzoxazole Derivative (Toxic/Irritant)"[2].

  • Causality: HDPE is chemically resistant to most organic solvents and prevents the leaching of the compound into the secondary containment area.

Step 3: Licensed Incineration

  • Action: Entrust the sealed containers to a licensed environmental waste disposal company for high-temperature incineration (>850°C)[5].

  • Causality: Incineration is the only self-validating method for complete destruction. Thermal decomposition of benzoxazoles releases highly toxic carbon monoxide (CO) and nitrogen oxides (NOx)[4]. Licensed facilities are equipped with exhaust scrubbers that neutralize these gases before atmospheric release, ensuring environmental compliance.

Waste Management Pathway

WasteManagement A Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate Waste Generation B Solid Waste (Powder, Contaminated PPE) A->B Dry Spills / Consumables C Liquid Waste (Organic Solvent Solutions) A->C Assay / Wash Solutions D Seal in High-Density Polyethylene (HDPE) Container B->D E Store in Halogen-Free Organic Waste Carboy C->E F Licensed High-Temperature Incineration (>850°C) D->F E->F G Exhaust Scrubbing (NOx & COx Neutralization) F->G Thermal Degradation

Workflow for the segregation, containment, and thermal destruction of benzoxazole wastes.

References

  • SAFETY DATA SHEET - Fisher Scientific: Methyl 2-methyl-1,3-benzoxazole-5-carboxylate. Source: fishersci.fi. 2

  • SAFETY DATA SHEET - TCI Chemicals: Benzoxazole. Source: tcichemicals.com. 5

  • SAFETY DATA SHEET: 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. Source: fishersci.com. 4

  • 1,3-Benzoxazole-6-carboxylic acid - Apollo Scientific. Source: apolloscientific.co.uk. 3

  • CAS:1227955-08-9, Methyl 2-ethylbenzo[d]oxazole-7 ... - 毕得医药. Source: bidepharm.com. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.